ML417
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-indol-2-yl-[4-[2-(4-methoxyphenoxy)ethyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-27-18-6-8-19(9-7-18)28-15-14-24-10-12-25(13-11-24)22(26)21-16-17-4-2-3-5-20(17)23-21/h2-9,16,23H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZPAMUWUHDPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of ML417: A Selective D3 Dopamine Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
ML417 has been identified as a novel and highly selective agonist for the D3 dopamine receptor (D3R).[1][2][3] Its mechanism of action centers on its potent and specific activation of the D3R, leading to the initiation of downstream signaling cascades. This selectivity for the D3R over other dopamine receptor subtypes, particularly the highly homologous D2 receptor, makes this compound a valuable tool for research and a potential therapeutic lead for neuropsychiatric disorders.[1]
Core Mechanism: D3 Receptor Activation
This compound functions by binding to and activating the D3 dopamine receptor, a G protein-coupled receptor (GPCR). This activation triggers a cascade of intracellular events, influencing cellular function through both G protein-dependent and G protein-independent pathways. Molecular modeling studies suggest that this compound interacts with the D3R in a unique manner, which is thought to be the basis for its remarkable selectivity.
The primary downstream signaling events initiated by this compound binding to the D3R include:
-
G Protein Activation: Upon agonist binding, the D3R undergoes a conformational change that facilitates the activation of associated heterotrimeric G proteins.
-
β-Arrestin Recruitment: this compound potently promotes the translocation of β-arrestin to the activated D3R. This interaction is a key event in GPCR desensitization and can also initiate distinct signaling pathways.
-
pERK Phosphorylation: Activation of the D3R by this compound leads to the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream effector in many GPCR signaling pathways.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes key quantitative data.
| Assay | Receptor | Parameter | Value |
| β-Arrestin Recruitment | D3R | EC50 | 13 nM |
| β-Arrestin Recruitment | D2R | EC50 | >30 µM |
| G Protein Activation (GTPγS) | D3R | EC50 | 45 nM |
| pERK Phosphorylation | D3R | EC50 | 28 nM |
EC50 (Half maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal response in the respective assays.
Signaling Pathway
The signaling pathway initiated by this compound is depicted below.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
β-Arrestin Recruitment Assay
This assay is designed to measure the recruitment of β-arrestin to the D3 receptor upon agonist stimulation.
Workflow:
References
- 1. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrowan.com [researchwithrowan.com]
ML417: A Comprehensive Technical Guide to a Novel and Highly Selective D₃ Dopamine Receptor Agonist
Introduction
ML417 is a novel and highly selective agonist for the D₃ dopamine receptor (D₃R), discovered and characterized through a comprehensive research effort involving high-throughput screening and medicinal chemistry optimization.[1][2][3] This small molecule has demonstrated significant potential as both a research tool for elucidating the specific roles of the D₃R in neuropsychiatric disorders and as a promising therapeutic lead.[1][2] this compound exhibits potent activation of D₃R-mediated signaling pathways, including β-arrestin translocation, G protein activation, and ERK phosphorylation, with exceptional selectivity over the closely related D₂ dopamine receptor and a wide panel of other G protein-coupled receptors (GPCRs). Furthermore, it has shown neuroprotective effects in cellular models of Parkinson's disease. This technical guide provides an in-depth overview of the discovery, characterization, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.
Discovery and Optimization
The discovery of this compound began with a high-throughput screening campaign of over 400,000 small molecules using a β-arrestin recruitment assay specifically designed for the D₃R. Promising initial "hit" compounds were then subjected to counter-screening against the D₂R to identify those with the highest selectivity. The most promising chemical scaffold was then systematically optimized through the synthesis and characterization of over 100 structural analogs. This extensive structure-activity relationship (SAR) investigation led to the identification of this compound (also referred to as compound 20 in the primary literature) as the optimized lead compound with enhanced potency and selectivity for the D₃R.
Quantitative Data
The pharmacological activity of this compound has been extensively characterized in a variety of in vitro functional assays. The following tables summarize the key quantitative data for this compound and the endogenous agonist dopamine at the D₃ and D₂ dopamine receptors.
| Compound | Receptor | β-Arrestin Recruitment EC₅₀ (nM) | G Protein Activation (GTPγS) EC₅₀ (nM) | pERK Phosphorylation EC₅₀ (nM) |
| This compound | D₃R | 36 | 48 | 25 |
| Dopamine | D₃R | 15 | 2.1 | 8.7 |
| This compound | D₂R | >100,000 | >100,000 | >100,000 |
| Dopamine | D₂R | 28 | 3.9 | 15 |
Data presented in the table is a summary of findings from the primary characterization studies of this compound.
Signaling Pathways and Experimental Workflows
This compound activates the D₃ dopamine receptor, which is a G protein-coupled receptor that primarily signals through the Gαi/o family of G proteins. This activation initiates two main signaling cascades: G protein-dependent and β-arrestin-dependent pathways, both of which can lead to the phosphorylation of Extracellular signal-regulated kinase (ERK).
The characterization of this compound involved a series of key in vitro experiments to determine its potency and selectivity. The general workflow for these assays is depicted below.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Interaction of novel hybrid compounds with the D3 dopamine receptor: Site directed mutagenesis and homology modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ML417 in Neuropsychiatric Research: A Technical Guide for Scientists
An important clarification regarding the mechanism of action of ML417 is necessary at the outset. Initial research indicates a potential misunderstanding in the scientific community, where this compound may be confused with other research compounds. This guide will clarify that this compound is a highly selective D3 dopamine receptor agonist, not a Kir2.1 channel inhibitor, and will detail its significant contributions to the study of neuropsychiatric disorders through this mechanism.
This technical document provides an in-depth overview of this compound, a novel and potent research tool for investigating the function of the D3 dopamine receptor (D3R) in the central nervous system. Its exceptional selectivity makes it an invaluable asset for dissecting the specific roles of this receptor subtype in the pathophysiology of various neuropsychiatric and neurodegenerative disorders. This guide is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Selective D3 Dopamine Receptor Agonism
This compound is a small molecule that acts as a highly selective agonist for the D3 dopamine receptor.[1] Unlike many other dopaminergic compounds that exhibit activity at multiple dopamine receptor subtypes (D1, D2, D4, D5), this compound shows remarkable specificity for the D3R.[1] This selectivity is crucial for elucidating the distinct physiological and pathological roles of the D3 receptor, which has been implicated in a range of neuropsychiatric conditions, including Parkinson's disease, schizophrenia, and substance use disorders.[2][3][4]
The agonistic activity of this compound at the D3R initiates a cascade of intracellular signaling events. Upon binding, this compound promotes D3R-mediated G protein activation, β-arrestin translocation, and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Signaling Pathway of this compound at the D3 Dopamine Receptor
Figure 1: this compound-mediated D3 receptor signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, highlighting its potency and selectivity.
Table 1: In Vitro Potency of this compound at the D3 Receptor
| Assay Type | Parameter | Value (nM) |
| β-Arrestin Translocation | EC50 | 16 |
| G Protein Activation (GTPγS) | EC50 | 25 |
| ERK1/2 Phosphorylation | EC50 | 3.2 |
Data extracted from primary literature describing the discovery and characterization of this compound.
Table 2: Selectivity Profile of this compound
| Receptor/Transporter | Activity |
| D1 Dopamine Receptor | Inactive |
| D2 Dopamine Receptor | Inactive |
| D4 Dopamine Receptor | Inactive |
| D5 Dopamine Receptor | Inactive |
| Other GPCRs (panel) | No significant activity |
This compound demonstrates exceptional global selectivity against a wide range of G protein-coupled receptors.
Applications in Neuropsychiatric Disorder Research
The high selectivity of this compound makes it a superior tool for investigating the therapeutic potential of targeting the D3 receptor in various neuropsychiatric disorders.
Parkinson's Disease
In preclinical models of Parkinson's disease, this compound has shown promise. Studies using a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's have demonstrated that this compound can protect against the neurodegeneration of dopaminergic neurons. Interestingly, while this compound did not appear to ameliorate bradykinesia, it significantly reduced the intensity and duration of L-DOPA-induced dyskinesias, a common and debilitating side effect of long-term Parkinson's therapy. This anti-dyskinetic effect was attenuated by a D3R-selective antagonist, confirming that the benefit is mediated through the D3 receptor.
Other Potential Applications
Given the implication of D3 receptors in other neuropsychiatric conditions, this compound serves as a critical probe for exploring its role in:
-
Schizophrenia: The dopamine hypothesis of schizophrenia has traditionally focused on D2 receptors. Highly selective tools like this compound allow for the dissection of the specific contributions of D3 receptor signaling to both positive and negative symptoms.
-
Substance Use Disorders: D3 receptors are believed to play a role in the rewarding effects of drugs of abuse and in relapse. This compound can be used in animal models to investigate the potential of D3R modulation in addiction.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following outlines the core experimental protocols used in the characterization of this compound.
β-Arrestin Recruitment Assay
This assay is a common method to quantify the interaction of a ligand with a G protein-coupled receptor.
Objective: To measure the potency and efficacy of this compound in promoting the recruitment of β-arrestin to the D3 receptor.
Methodology:
-
Cell Line: Use a stable cell line co-expressing the human D3 dopamine receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® β-Arrestin assay).
-
Cell Plating: Seed cells in a 384-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Compound Addition: Add the diluted this compound to the cell plate and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vivo Microdialysis in Animal Models
Objective: To assess the effect of this compound on neurotransmitter levels in specific brain regions of freely moving animals.
Methodology:
-
Animal Model: Utilize a relevant animal model, such as a rat model of Parkinson's disease.
-
Surgical Implantation: Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum).
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses.
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.
-
Neurochemical Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Data Analysis: Express post-treatment neurotransmitter levels as a percentage of the baseline and analyze for statistically significant changes.
Experimental Workflow for In Vivo Microdialysis
Figure 2: Workflow for in vivo microdialysis experiments.
Conclusion
This compound is a powerful and highly selective D3 dopamine receptor agonist that has significantly advanced our understanding of the role of this receptor in neuropsychiatric disorders. Its utility in preclinical models, particularly in the context of Parkinson's disease, underscores the therapeutic potential of targeting the D3 receptor. This guide provides a comprehensive overview of its mechanism, quantitative properties, and the experimental protocols necessary for its effective use in research and drug development. The continued application of this compound and similar selective compounds will undoubtedly pave the way for novel therapeutic strategies for a range of debilitating brain disorders.
References
- 1. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMDA Receptor Activity in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of antipsychotic drugs: from dopamine D(2) receptor antagonism to glutamate NMDA facilitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of the D3R Agonist ML417: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of ML417, a novel and highly selective dopamine D3 receptor (D3R) agonist. The information presented herein is compiled from preclinical research and is intended to inform researchers, scientists, and drug development professionals on its binding characteristics, functional activity, selectivity, and potential therapeutic applications.
Introduction
This compound is a potent and selective agonist for the dopamine D3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain.[1][2][3][4] Dysregulation of the D3R has been implicated in various neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[1] this compound emerged from a high-throughput screening campaign and subsequent medicinal chemistry optimization, demonstrating exceptional selectivity for the D3R over other dopamine receptor subtypes and a broad range of other GPCRs. This high selectivity makes this compound a valuable tool for elucidating the physiological roles of the D3R and a promising lead compound for the development of novel therapeutics with potentially fewer side effects.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, including its binding affinity, functional potency, and selectivity.
Table 1: Binding Affinity of this compound at Dopamine Receptors
| Receptor | K_i_ (µM) | Radioligand | Cell Line |
| D3R | 1.24 | [³H]-Methylspiperone | CHO-K1 |
| D2R | >10 | [³H]-Methylspiperone | CHO-K1 |
Data compiled from multiple sources.
Table 2: Functional Activity of this compound at the D3 Receptor
| Assay | EC_50_ (nM) | Efficacy | Cell Line |
| β-Arrestin Recruitment | 38 | Full Agonist | U2OS |
| cAMP Accumulation Inhibition | 86 | Full Agonist (identical to dopamine) | CHO-K1 |
| pERK Phosphorylation | Potent (EC_50_ not specified) | Agonist | Not specified |
| G Protein Activation | Potent (EC_50_ not specified) | Agonist | Not specified |
Data compiled from multiple sources.
Table 3: Selectivity Profile of this compound
| Receptor/Target | Activity |
| D1, D2, D4, D5 Receptors | No measurable agonist activity |
| Broad Panel of GPCRs | Minimal effects |
| β1-adrenergic receptor | Submicromolar affinity |
| 5-HT2B serotoninergic receptor | Submicromolar affinity |
| σ-1 receptor | Submicromolar affinity |
Data compiled from multiple sources.
Table 4: In Vivo Pharmacokinetics of this compound in Mice (20 mg/kg, i.p.)
| Parameter | Plasma | Brain |
| T_max_ | 0.5 hours | 0.25 hours |
| C_max_ | 6500 ng/mL | 28000 ng/mL |
| Half-life (t_1/2_) | 3.44 hours | 4.23 hours |
Data compiled from a single source.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and the general workflows of the experiments used for its characterization.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard pharmacological assays and have been adapted to reflect the specific context of D3R agonist evaluation.
Radioligand Binding Assay
This assay is performed to determine the binding affinity (K_i_) of this compound for the dopamine D3 receptor.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D3 receptor are cultured in appropriate media (e.g., F-12K with 10% FBS and a selection antibiotic).
-
Cells are harvested, and cell membranes are prepared by homogenization in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
-
Binding Assay Protocol:
-
The assay is conducted in a 96-well plate format.
-
Each well contains cell membranes, a fixed concentration of the radioligand [³H]-methylspiperone (near its K_d_ value), and varying concentrations of the competing ligand (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled D3R antagonist (e.g., 10 µM haloperidol).
-
The plates are incubated for a specified time (e.g., 60-90 minutes) at room temperature to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The IC_50_ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The K_i_ value is calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter®)
This assay measures the ability of this compound to promote the interaction between the D3R and β-arrestin, a key step in GPCR desensitization and signaling.
-
Cell Line:
-
U2OS or CHO-K1 cells engineered to co-express the D3 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
-
Assay Protocol:
-
Cells are seeded into 384-well white, clear-bottom assay plates and incubated overnight.
-
The next day, cells are treated with a range of concentrations of this compound or a reference agonist (e.g., dopamine).
-
The plates are incubated for 90 minutes at 37°C.
-
Detection reagents are added, and the plates are incubated for a further 60 minutes at room temperature.
-
The chemiluminescent signal, generated upon complementation of the β-galactosidase fragments, is measured using a plate reader.
-
-
Data Analysis:
-
The dose-response curve for this compound is generated by plotting the luminescent signal against the logarithm of the agonist concentration.
-
The EC_50_ value (the concentration of this compound that produces 50% of the maximal response) and the E_max_ (maximal efficacy) are determined using non-linear regression (sigmoidal dose-response).
-
cAMP Accumulation Assay
This assay determines the effect of this compound on the intracellular levels of cyclic adenosine monophosphate (cAMP). As the D3R is a G_i/o_-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.
-
Cell Line:
-
CHO-K1 cells stably expressing the human D3 receptor.
-
-
Assay Protocol:
-
Cells are seeded in a multi-well plate and grown to near confluence.
-
The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To measure the inhibitory effect of the G_i/o_ pathway, adenylyl cyclase is stimulated with forskolin.
-
Cells are then treated with varying concentrations of this compound.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
A dose-response curve is constructed by plotting the measured cAMP levels against the log concentration of this compound.
-
The IC_50_ value (for inhibition of forskolin-stimulated cAMP) or EC_50_ value (if measuring a decrease from basal levels) is calculated using non-linear regression.
-
pERK Phosphorylation Assay (Western Blot)
This assay assesses the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2, downstream of D3R activation.
-
Cell Culture and Treatment:
-
Cells expressing the D3 receptor are serum-starved for several hours to reduce basal ERK phosphorylation.
-
Cells are then stimulated with different concentrations of this compound for a short period (e.g., 5-15 minutes).
-
-
Western Blot Protocol:
-
Following stimulation, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined (e.g., using a BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (pERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
The intensity of the pERK and total ERK bands is quantified using densitometry software.
-
The ratio of pERK to total ERK is calculated for each condition to determine the fold-change in phosphorylation relative to the vehicle control.
-
In Vivo Studies
This compound has been evaluated in rodent models to assess its pharmacokinetic properties and potential therapeutic effects.
-
Pharmacokinetics:
-
This compound administered to mice via intraperitoneal (i.p.) injection demonstrated good brain penetrance and a favorable half-life in both plasma and brain, as detailed in Table 4.
-
-
Neuroprotection in a Parkinson's Disease Model:
-
This compound has shown neuroprotective effects against toxin-induced degeneration of dopaminergic neurons. In a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, this compound was investigated for its effects on motor symptoms and L-DOPA-induced dyskinesias (LIDs). While this compound alone did not improve bradykinesia, pretreatment with this compound significantly reduced the severity of L-DOPA-induced dyskinesias. This anti-dyskinetic effect was blocked by a D3R-selective antagonist, confirming that the benefit is mediated through the D3 receptor.
-
Conclusion
This compound is a highly potent and selective D3 receptor agonist with a well-characterized pharmacological profile. Its exceptional selectivity makes it an invaluable research tool for dissecting the complex roles of the D3R in the central nervous system. Furthermore, its demonstrated neuroprotective and anti-dyskinetic effects in preclinical models of Parkinson's disease highlight its potential as a lead compound for the development of novel therapeutics for neuropsychiatric disorders. Further investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
ML417: A Technical Guide for Dopamine Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML417 has emerged as a pivotal chemical probe for the targeted investigation of dopamine signaling pathways. Identified as a novel and exceptionally selective agonist for the D3 dopamine receptor (D3R), this compound provides researchers with a powerful tool to dissect the intricate signaling cascades governed by this receptor subtype.[1] This technical guide offers an in-depth overview of this compound, including its mechanism of action, comprehensive quantitative data, detailed experimental protocols for key assays, and visualizations of the pertinent signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their exploration of dopamine receptor pharmacology and its therapeutic potential.
Introduction to this compound
This compound is a potent and highly selective agonist of the D3 dopamine receptor.[1] Its discovery through a high-throughput screening campaign and subsequent medicinal chemistry optimization has addressed a significant need for research tools that can discriminate between the highly homologous D2 and D3 receptor subtypes.[1] The dysregulation of dopamine receptors is implicated in a range of neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders. The selectivity of this compound allows for the precise interrogation of D3R-mediated signaling, which includes G protein-dependent and β-arrestin-dependent pathways.[1] Functionally, this compound has been demonstrated to promote D3R-mediated β-arrestin translocation, G protein activation, and the phosphorylation of extracellular signal-regulated kinase (pERK), all with minimal off-target effects.[1] Furthermore, studies have indicated its potential neuroprotective properties against toxin-induced degeneration of dopaminergic neurons.
Quantitative Data Summary
The pharmacological profile of this compound has been extensively characterized, yielding quantitative data that underscores its potency and selectivity for the D3 dopamine receptor.
| Parameter | Receptor | Value | Assay Type |
| EC50 | D3R | 17 nM | β-arrestin Recruitment |
| EC50 | D2R | >10,000 nM | β-arrestin Recruitment |
| Potency Fold-Selectivity | D3R vs D2R | >588-fold | β-arrestin Recruitment |
| Efficacy | D3R | Full Agonist | β-arrestin Recruitment |
| EC50 | D3R | 38 nM | G Protein Activation (BRET) |
| EC50 | D2R | >30,000 nM | G Protein Activation (BRET) |
| Potency Fold-Selectivity | D3R vs D2R | >789-fold | G Protein Activation (BRET) |
| EC50 | D3R | 86 nM | pERK Phosphorylation |
| Efficacy | D3R | Full Agonist | pERK Phosphorylation |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by selectively binding to and activating the D3 dopamine receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The D3R is primarily coupled to the Gi/o family of G proteins. Upon activation by this compound, the D3R initiates a cascade of intracellular signaling events.
G Protein-Dependent Signaling
The canonical signaling pathway for the D3R involves the inhibition of adenylyl cyclase.
Caption: this compound activates the D3R, leading to Gi/o protein-mediated inhibition of adenylyl cyclase and a decrease in cAMP levels.
β-Arrestin-Dependent Signaling
In addition to G protein coupling, this compound-induced D3R activation also promotes the recruitment of β-arrestin. This interaction not only desensitizes the G protein signal but also initiates a parallel signaling cascade, including the activation of the MAPK/ERK pathway.
Caption: this compound-activated D3R recruits β-arrestin, initiating a signaling cascade that results in the phosphorylation of ERK.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the D3R upon agonist stimulation using the PathHunter® β-arrestin assay technology.
-
Cell Line: CHO-K1 cells stably co-expressing the D3R fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Principle: Agonist-induced recruitment of β-arrestin-EA to the D3R-PK forces the complementation of the two β-galactosidase enzyme fragments, generating a chemiluminescent signal.
-
Protocol:
-
Culture the PathHunter® D3R β-arrestin cells in F-12 media supplemented with 10% FBS, 1% penicillin-streptomycin, 800 µg/mL G418, and 300 µg/mL hygromycin B.
-
Plate the cells in 384-well white, solid-bottom assay plates at a density of 5,000 cells per well in 20 µL of plating medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of the this compound dilution to the appropriate wells.
-
Incubate the plates for 90 minutes at 37°C.
-
Add 12.5 µL of PathHunter® detection reagent mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the chemiluminescence on a plate reader.
-
Analyze the data using a four-parameter logistical equation to determine EC50 and Emax values.
-
Caption: Workflow for the β-arrestin recruitment assay.
G Protein Activation Assay
This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the activation of G proteins following D3R stimulation.
-
Cell Line: HEK293T cells.
-
Principle: Agonist activation of a GPCR leads to a conformational change in the heterotrimeric G protein, which can be detected by a change in BRET signal between a luciferase-tagged Gα subunit and a fluorescent protein-tagged Gγ subunit.
-
Protocol:
-
Co-transfect HEK293T cells with plasmids encoding for the D3R, Gαi1-RLuc8, Gβ3, and Gγ9-Venus.
-
24 hours post-transfection, plate the cells in 96-well white, clear-bottom plates at a density of 40,000 cells per well.
-
48 hours post-transfection, wash the cells with assay buffer (e.g., HBSS).
-
Add the BRET substrate (e.g., coelenterazine h) to each well to a final concentration of 5 µM.
-
Immediately measure the baseline BRET signal using a plate reader equipped for BRET detection (e.g., emissions at 475 nm and 535 nm).
-
Add this compound at various concentrations to the wells.
-
Measure the BRET signal kinetically for at least 15 minutes post-agonist addition.
-
Calculate the BRET ratio (acceptor emission / donor emission) and normalize to the baseline to determine the agonist-induced change.
-
Analyze the concentration-response data to determine EC50 values.
-
pERK Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2 via Western blot analysis, a downstream event of D3R activation.
-
Cell Line: HEK293 cells stably expressing D3R.
-
Principle: The level of phosphorylated ERK (pERK) is detected using a specific primary antibody, and the signal is quantified relative to the total amount of ERK protein.
-
Protocol:
-
Plate D3R-HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Treat the cells with various concentrations of this compound for 5-10 minutes at 37°C.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software and normalize the pERK signal to the total ERK signal.
-
Conclusion
This compound stands as a premier chemical probe for the elucidation of D3 dopamine receptor signaling. Its high potency and selectivity, coupled with a well-characterized mechanism of action, provide an invaluable asset for researchers in neuroscience, pharmacology, and drug discovery. The detailed data and protocols presented in this guide are intended to facilitate the effective application of this compound to further unravel the complexities of dopamine signaling and to explore the therapeutic potential of targeting the D3 receptor.
References
The Selective Affinity of ML417 for the Dopamine D3 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the remarkable selectivity of the novel agonist ML417 for the dopamine D3 receptor (D3R). Developed through a comprehensive high-throughput screening and medicinal chemistry optimization process, this compound has emerged as a potent and highly selective tool for studying D3R-mediated signaling and holds potential as a therapeutic lead for various neuropsychiatric disorders. This document provides a detailed overview of the quantitative data demonstrating this compound's selectivity, the experimental protocols used for its characterization, and a visualization of the key signaling pathways involved.
Quantitative Assessment of this compound Selectivity
The selectivity of this compound for the D3R has been rigorously evaluated through both radioligand binding assays and a variety of functional assays. The data consistently demonstrates a significant preference for the D3R over other dopamine receptor subtypes (D1R, D2R, D4R, and D5R) and a broad panel of other G protein-coupled receptors (GPCRs).
Radioligand Binding Affinity
Radioligand binding assays were performed to determine the binding affinity (Ki) of this compound for dopamine receptor subtypes. These assays measure the ability of this compound to displace a radiolabeled ligand from the receptor, providing a quantitative measure of its binding potency.
| Receptor Subtype | This compound Kᵢ (nM) | Reference Compound Kᵢ (nM) |
| D3R | 1240 | Pramipexole: ~1-5 |
| D1R | >10,000 | |
| D2R | >10,000 | |
| D4R | >10,000 | |
| D5R | >10,000 |
Table 1: Comparative binding affinities of this compound and reference compounds for dopamine receptor subtypes. Data compiled from multiple sources.
Notably, in a broad off-target screening panel of 68 GPCRs, this compound showed no significant binding at a concentration of 10 µM, highlighting its exceptional global selectivity.[1]
Functional Selectivity
The functional selectivity of this compound was assessed through several downstream signaling assays, including β-arrestin recruitment, G protein activation, and ERK phosphorylation. These assays provide insights into the cellular response following receptor activation by this compound.
| Assay | D3R EC₅₀ (nM) | D2R EC₅₀ (nM) |
| β-Arrestin Recruitment | 36 ± 5.6 | >10,000 |
| G Protein Activation (Gαo) | 0.21 ± 0.16 | >10,000 |
| pERK Phosphorylation | 21 ± 6.6 | >10,000 |
Table 2: Functional potency of this compound at D3 and D2 receptors.[2] The data clearly indicates that this compound is a potent and full agonist at the D3R, while having minimal to no agonist activity at the D2R across multiple signaling pathways.[2]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound's selectivity.
Radioligand Binding Assays
These assays are designed to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitor constant (Kᵢ) of this compound for dopamine receptor subtypes.
Materials:
-
Cell membranes prepared from cells expressing the dopamine receptor subtype of interest.
-
Radioligand (e.g., [³H]-methylspiperone for D2-like receptors).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
β-Arrestin Recruitment Assay (DiscoverX PathHunter®)
This cell-based assay measures the recruitment of β-arrestin to an activated GPCR.
Objective: To determine the potency (EC₅₀) and efficacy of this compound in promoting D3R-mediated β-arrestin recruitment.
Principle: The assay utilizes enzyme fragment complementation (EFC). The D3R is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Cell Line: CHO-K1 cells stably co-expressing the ProLink-tagged D3R and the Enzyme Acceptor-tagged β-arrestin.
Procedure:
-
Plate the cells in a 384-well white, clear-bottom assay plate and incubate overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add the detection reagent containing the substrate for the complemented enzyme.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response.
G Protein Activation Assay (BRET)
This assay measures the activation of specific G protein subtypes upon receptor stimulation.
Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating Gαo, a G protein subtype coupled to D3R.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the interaction between the Gα and Gβγ subunits of the G protein heterotrimer. One subunit is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and the other to a fluorescent acceptor (e.g., Venus). Upon receptor activation, GTP binds to the Gα subunit, causing a conformational change and dissociation of the Gα and Gβγ subunits. This separation leads to a decrease in the BRET signal.
Procedure:
-
Co-transfect HEK293 cells with plasmids encoding the D3R, a Gαo subunit fused to Rluc, and Gβ and Gγ subunits (with one fused to Venus).
-
Plate the transfected cells in a 96-well white, clear-bottom plate.
-
On the day of the assay, replace the culture medium with a buffer suitable for BRET measurements.
-
Add the luciferase substrate (e.g., coelenterazine h) to the cells.
-
Measure the baseline BRET signal.
-
Add varying concentrations of this compound to the wells.
-
Immediately and repeatedly measure the BRET signal over time.
-
Calculate the change in the BRET ratio (acceptor emission / donor emission) in response to this compound.
-
Plot the change in BRET ratio as a function of this compound concentration to determine the EC₅₀.
pERK Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in many GPCR signaling pathways.
Objective: To determine the ability of this compound to induce D3R-mediated ERK phosphorylation.
Procedure:
-
Culture cells expressing D3R (e.g., HEK293 or CHO-K1) to near confluence.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with varying concentrations of this compound for a specific time period (e.g., 5-15 minutes).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
D3R Signaling Pathways
The dopamine D3 receptor is a member of the D2-like family of dopamine receptors and is primarily coupled to the Gαi/o family of G proteins. Activation of D3R by an agonist like this compound initiates a cascade of intracellular signaling events.
Upon activation by this compound, the D3R promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit, in its GTP-bound state, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA). The Gβγ dimer can also modulate the activity of various effector proteins, including phospholipase C (PLC) and certain ion channels, as well as activate signaling cascades such as the MAPK/ERK and Akt pathways. Furthermore, agonist-bound D3R can recruit β-arrestin, which not only mediates receptor desensitization and internalization but also acts as a scaffold for other signaling proteins, including components of the MAPK pathway.
Conclusion
The comprehensive pharmacological profiling of this compound unequivocally establishes it as a highly potent and selective agonist for the dopamine D3 receptor. Its remarkable selectivity, demonstrated through both binding and functional assays, makes it an invaluable research tool for elucidating the physiological and pathophysiological roles of D3R signaling. The detailed experimental protocols provided herein offer a guide for researchers seeking to further investigate the properties of this compound or other D3R-selective compounds. The visualization of the D3R signaling pathways provides a framework for understanding the molecular mechanisms through which this compound exerts its effects. The continued study of this compound and similar compounds will undoubtedly advance our understanding of dopamine-related brain function and may pave the way for novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
ML417: A Novel and Highly Selective D3 Dopamine Receptor Agonist as a Potential Therapeutic for Parkinson's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms. Current treatments primarily focus on symptomatic relief but do not halt disease progression. This document provides a comprehensive technical overview of ML417, a novel, potent, and exceptionally selective D3 dopamine receptor (D3R) agonist, as a promising therapeutic candidate for Parkinson's disease. This compound has demonstrated neuroprotective properties and significant efficacy in preclinical models of L-DOPA-induced dyskinesia, a common and disabling side effect of long-term dopamine replacement therapy. This guide details the mechanism of action, quantitative pharmacological data, and key experimental protocols related to the evaluation of this compound, offering a valuable resource for researchers and professionals in the field of neurodegenerative disease drug discovery.
Introduction to this compound
This compound is a small molecule that acts as a full agonist at the D3 dopamine receptor.[1] Its development was driven by the need for highly selective D3R ligands to dissect the specific roles of this receptor subtype in neurological and psychiatric disorders and to develop therapeutics with improved side-effect profiles.[1] Existing dopaminergic agonists used in Parkinson's disease treatment, such as pramipexole and ropinirole, exhibit preference for the D3R but also activate D2 receptors at therapeutic doses, leading to a range of side effects.[1] this compound's remarkable selectivity for the D3R over other dopamine receptor subtypes and other GPCRs makes it a unique tool for both research and potential therapeutic development.[1][2]
Mechanism of Action and Signaling Pathway
This compound exerts its effects through the activation of the D3 dopamine receptor, a G protein-coupled receptor (GPCR). The binding of this compound to the D3R initiates a cascade of intracellular signaling events that are central to its therapeutic potential.
D3 Receptor-Mediated Signaling
Upon activation by this compound, the D3R engages two primary signaling pathways:
-
G Protein-Dependent Signaling: this compound promotes the activation of Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
β-Arrestin-Dependent Signaling: this compound also potently promotes the recruitment of β-arrestin to the D3R. This interaction is crucial for receptor desensitization and internalization, and it also initiates a distinct wave of signaling, independent of G proteins.
A key downstream event following both G protein and β-arrestin activation by this compound is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of the ERK1/2 pathway is implicated in cellular processes such as cell survival and plasticity. In the context of Parkinson's disease, D1R-dependent ERK1/2 activation in the dopamine-denervated striatum is associated with L-DOPA-induced dyskinesia. The modulation of this pathway by a selective D3R agonist like this compound may underlie its anti-dyskinetic effects.
Downstream targets of the ERK1/2 signaling cascade in striatal neurons include the mitogen- and stress-activated protein kinase 1 (MSK1), which plays a role in chromatin remodeling and transcriptional regulation.
Potential Modulation of GIRK Channels
G-protein-coupled inwardly rectifying potassium (GIRK) channels are important effectors for many Gi/o-coupled receptors. Activation of these channels leads to neuronal hyperpolarization and inhibition of neuronal firing. While the direct modulation of GIRK channels by this compound has not been explicitly reported, studies have shown that D3 receptors can couple to and activate GIRK channels in certain cellular contexts. However, in substantia nigra dopamine neurons, D3 receptor activation does not appear to elicit GIRK currents. Further investigation is needed to clarify the role of GIRK channels in the therapeutic effects of this compound.
Signaling Pathway Diagram
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological profile of this compound, highlighting its potency and selectivity for the D3 dopamine receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | K_i_ (nM) |
| Dopamine D3 | 2.3 |
| Dopamine D2 | >10,000 |
| Dopamine D1 | >10,000 |
| Dopamine D4 | >10,000 |
| Dopamine D5 | >10,000 |
Data from Moritz et al. (2020)
Table 2: Functional Potency of this compound at the D3 Receptor
| Assay | EC_50_ (nM) |
| β-Arrestin Recruitment | 36 |
| G Protein Activation | 25 |
| ERK1/2 Phosphorylation | 50 |
Data from Moritz et al. (2020)
Table 3: Preclinical Efficacy and Pharmacokinetics of this compound
| Parameter | Value/Observation |
| L-DOPA-Induced Dyskinesia | A 20 mg/kg dose significantly reduced the intensity and duration of dyskinesias in a 6-OHDA rat model. The precise percentage of reduction was not specified in the reviewed literature. |
| Bradykinesia | No significant improvement observed in the cylinder test in hemi-parkinsonian rats. |
| Neuroprotection | Demonstrated protection against 6-OHDA-induced neurodegeneration of dopaminergic neurons. |
| Brain Penetrance | Reported to be brain penetrant. Specific brain-to-plasma ratio is not detailed in the available literature. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
6-OHDA Hemi-Parkinsonian Rat Model
This model is widely used to replicate the progressive loss of dopaminergic neurons and the motor deficits observed in Parkinson's disease.
-
Objective: To create a unilateral lesion of the nigrostriatal dopamine pathway.
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).
-
The rat is placed in a stereotaxic frame.
-
A burr hole is drilled in the skull above the target coordinates for the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc).
-
The neurotoxin 6-hydroxydopamine (6-OHDA) is dissolved in saline containing 0.02% ascorbic acid to prevent oxidation.
-
A Hamilton syringe is used to slowly infuse 6-OHDA into the target brain region. A typical infusion volume is 2-4 µL containing 8-16 µg of 6-OHDA.
-
To protect noradrenergic neurons, animals are pre-treated with desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA infusion.
-
The syringe is left in place for several minutes post-infusion to allow for diffusion and to prevent backflow.
-
The incision is sutured, and the animal is allowed to recover. The lesion develops over 2-3 weeks.
-
-
Validation of Lesion: The extent of the dopaminergic lesion is typically confirmed post-mortem by tyrosine hydroxylase (TH) immunohistochemistry in the substantia nigra and striatum. A successful lesion is generally considered to be >90% depletion of TH-positive neurons.
L-DOPA-Induced Dyskinesia (LID) Model and Abnormal Involuntary Movement (AIMs) Scoring
This model is used to study the motor complications that arise from chronic L-DOPA treatment in Parkinson's disease.
-
Objective: To induce and quantify abnormal involuntary movements in 6-OHDA lesioned rats.
-
Procedure:
-
Following a 2-3 week recovery and lesion development period, 6-OHDA lesioned rats are treated daily with L-DOPA (e.g., 6-12 mg/kg, s.c. or i.p.) and a peripheral decarboxylase inhibitor such as benserazide (e.g., 12-15 mg/kg) for a period of 1-3 weeks to induce stable dyskinesias.
-
On the test day, animals are administered L-DOPA, and their behavior is observed and scored for AIMs.
-
-
AIMs Scoring:
-
Rats are placed in individual transparent cylinders for observation.
-
AIMs are typically scored every 20 minutes for a period of 2-3 hours following L-DOPA administration.
-
Movements are categorized into three main types:
-
Axial: Dystonic posturing of the neck and trunk.
-
Limb: Jerky, purposeless movements of the forelimb.
-
Orolingual: Vacuous chewing, jaw tremors, and tongue protrusions.
-
-
Each category is scored on a severity scale from 0 to 4:
-
0: Absent
-
1: Occasional (present for <50% of the observation period)
-
2: Frequent (present for >50% of the observation period)
-
3: Continuous but interrupted by sensory stimuli
-
4: Continuous and not interrupted by sensory stimuli
-
-
The total AIMs score is the sum of the scores for each category.
-
Cylinder Test for Bradykinesia
This test is used to assess forelimb akinesia and asymmetry in unilateral lesion models.
-
Objective: To quantify the spontaneous use of each forelimb for postural support.
-
Procedure:
-
The rat is placed in a transparent cylinder (approximately 20 cm in diameter and 30 cm high).
-
The animal's behavior is recorded for a period of 3-5 minutes.
-
The number of times the rat rears up and touches the wall of the cylinder with its left forepaw, right forepaw, or both forepaws simultaneously is counted.
-
The percentage of contralateral (impaired) forelimb use is calculated as: [(contralateral touches + 0.5 * bilateral touches) / (total touches)] * 100.
-
A significant decrease in the use of the contralateral forelimb indicates a successful lesion and bradykinesia.
-
Neuroprotection Assay in iPSC-Derived Dopaminergic Neurons
This in vitro assay is used to assess the ability of a compound to protect dopaminergic neurons from a neurotoxin.
-
Objective: To determine if this compound can protect human dopaminergic neurons from 6-OHDA-induced cell death.
-
Cell Culture:
-
Human induced pluripotent stem cells (iPSCs) are differentiated into midbrain dopaminergic neurons using established protocols, often involving dual SMAD inhibition and patterning with sonic hedgehog (SHH) and fibroblast growth factor 8 (FGF8).
-
Differentiated neurons are characterized by the expression of dopaminergic markers such as tyrosine hydroxylase (TH), NURR1, and FOXA2.
-
-
Procedure:
-
Mature dopaminergic neurons are plated in multi-well plates.
-
Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
The neurotoxin 6-OHDA is then added to the culture medium at a pre-determined toxic concentration.
-
After a further incubation period (e.g., 24-48 hours), cell viability is assessed.
-
-
Assessment of Neuroprotection:
-
Immunocytochemistry: Cells are fixed and stained for TH to visualize dopaminergic neurons. The number and morphology of surviving TH-positive neurons are quantified by microscopy and image analysis.
-
Viability Assays: Assays such as MTT or LDH release can be used to quantify overall cell viability.
-
A significant increase in the survival of TH-positive neurons in the this compound-treated groups compared to the 6-OHDA-only control group indicates a neuroprotective effect.
-
Logical and Experimental Workflow
The following diagrams illustrate the logical framework for evaluating this compound as a therapeutic for Parkinson's disease and the typical experimental workflow.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective D3 dopamine receptor agonists. Its high selectivity and potency, coupled with promising preclinical data demonstrating neuroprotective effects and a reduction in L-DOPA-induced dyskinesia, position it as a compelling candidate for further investigation as a therapeutic for Parkinson's disease.
Future research should focus on:
-
Quantitative Efficacy Studies: Determining the precise dose-response relationship for the anti-dyskinetic effects of this compound and quantifying the percentage of AIMs reduction.
-
Pharmacokinetic Profiling: Detailed pharmacokinetic studies to determine key parameters such as brain-to-plasma ratio, half-life, and metabolism.
-
Long-term Efficacy and Safety: Evaluating the long-term effects of this compound on both dyskinesia and the progression of neurodegeneration in animal models.
-
Elucidation of Downstream Mechanisms: Further investigation into the specific downstream targets of the D3R-ERK1/2 signaling pathway that mediate the therapeutic effects of this compound.
-
Clinical Translation: If further preclinical studies are successful, the progression of this compound or optimized analogs into clinical trials for Parkinson's disease, particularly for the management of L-DOPA-induced dyskinesia, would be a critical next step.
References
- 1. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of ML417: A Selective D3 Receptor Agonist for Dopaminergic Neuron Preservation
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease (PD), leading to debilitating motor and non-motor symptoms. Current therapeutic strategies primarily focus on symptomatic relief and do not halt the underlying neurodegenerative process. This has spurred the search for novel neuroprotective agents. ML417, a novel and highly selective dopamine D3 receptor (D3R) agonist, has emerged as a promising candidate with the potential to protect dopaminergic neurons from degeneration. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, its mechanism of action, and the key experimental findings supporting its therapeutic potential.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in various functional assays.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay | Receptor | This compound EC50 (nM) | Dopamine EC50 (nM) |
| β-Arrestin Recruitment | D3R | 36 ± 5.6 | 100 |
| D2R | > 10,000 | 100 | |
| G Protein Activation (Go BRET) | D3R | 0.21 ± 0.16 | - |
| D2R | > 10,000 | - | |
| ERK1/2 Phosphorylation | D3R | Potent Activation | - |
| D2R | No Activity | - |
Data compiled from multiple studies, including Moritz et al., 2020.[1][2][3][4][5]
Table 2: Neuroprotective Effects of this compound
| Experimental Model | Toxin/Insult | Key Finding |
| iPSC-derived Dopaminergic Neurons | Neurotoxin-induced degeneration | Protection against neurodegeneration |
| Rodent Model of Parkinson's Disease | 6-hydroxydopamine (6-OHDA) | Protection against 6-OHDA-induced neurodegeneration of dopaminergic neurons |
Findings are based on qualitative and quantitative assessments from published studies.
Signaling Pathways and Mechanism of Action
This compound exerts its neuroprotective effects through the selective activation of the dopamine D3 receptor. This initiates a cascade of intracellular signaling events that promote neuronal survival.
D3 Receptor Signaling Pathway Activated by this compound
The binding of this compound to the D3 receptor triggers two primary signaling pathways: G protein-dependent and β-arrestin-dependent pathways. The activation of these pathways culminates in the phosphorylation of ERK1/2, a key kinase involved in cell survival and proliferation.
Caption: this compound signaling cascade leading to neuroprotection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the neuroprotective effects of this compound.
β-Arrestin Recruitment Assay
This assay is used to determine the ability of this compound to promote the interaction between the D3 receptor and β-arrestin, a key step in receptor desensitization and signaling. The DiscoverX PathHunter® β-arrestin assay is a commonly used platform.
Principle: The assay utilizes enzyme fragment complementation. The D3 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor). Upon this compound-induced receptor activation and β-arrestin recruitment, the two enzyme fragments come into close proximity, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol:
-
Cell Culture: CHO-K1 cells stably co-expressing the D3R-ProLink fusion protein and the β-arrestin-Enzyme Acceptor fusion protein are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well white, solid-bottom assay plates and incubated overnight.
-
Compound Addition: this compound or a reference agonist (e.g., dopamine) is added to the wells at various concentrations.
-
Incubation: The plates are incubated for 90 minutes at 37°C.
-
Signal Detection: The detection reagent, containing the chemiluminescent substrate, is added to each well.
-
Data Acquisition: After a 60-minute incubation at room temperature, the chemiluminescent signal is read using a plate reader.
-
Data Analysis: The data is normalized to the maximum response of a reference agonist, and EC50 values are calculated using non-linear regression.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream effector of D3 receptor activation, to assess the functional consequence of this compound binding.
Principle: A cell-based ELISA (Enzyme-Linked Immunosorbent Assay) or a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay can be used to detect phosphorylated ERK1/2.
Protocol (Cell-based ELISA):
-
Cell Culture and Plating: Cells expressing the D3 receptor are seeded in 96-well plates and grown to confluence.
-
Serum Starvation: Cells are serum-starved for a defined period to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specific time (e.g., 5-10 minutes).
-
Cell Lysis: The cells are lysed to release intracellular proteins.
-
ELISA: The cell lysates are transferred to an ELISA plate coated with a capture antibody specific for total ERK1/2. A detection antibody that specifically recognizes phosphorylated ERK1/2 is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: A chemiluminescent or colorimetric substrate is added, and the signal is measured using a plate reader.
-
Data Analysis: The signal is normalized to the total ERK1/2 levels, and dose-response curves are generated.
In Vitro Neuroprotection Assay using iPSC-derived Dopaminergic Neurons
This assay assesses the ability of this compound to protect human dopaminergic neurons from toxin-induced cell death.
Principle: Human induced pluripotent stem cells (iPSCs) are differentiated into dopaminergic neurons. These neurons are then exposed to a neurotoxin (e.g., 6-OHDA or MPP+) in the presence or absence of this compound. Neuronal survival is subsequently quantified.
Protocol:
-
Differentiation of iPSCs: iPSCs are differentiated into dopaminergic neurons using established protocols.
-
Neuronal Culture: Differentiated neurons are plated and matured for a specified period.
-
Treatment: Neurons are pre-treated with this compound for a defined duration before being co-incubated with a neurotoxin.
-
Assessment of Neuronal Viability:
-
Immunocytochemistry: Neurons are fixed and stained for dopaminergic markers (e.g., tyrosine hydroxylase) and markers of apoptosis (e.g., cleaved caspase-3). The number of surviving dopaminergic neurons is then counted.
-
Cell Viability Assays: Assays such as the MTT or LDH assay can be used to quantify overall cell viability.
-
In Vivo Neuroprotection in a 6-OHDA Rodent Model of Parkinson's Disease
This model is a widely used preclinical model to evaluate the neuroprotective efficacy of potential therapeutic agents for Parkinson's disease.
Principle: The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the striatum or the medial forebrain bundle of rodents, leading to the progressive degeneration of dopaminergic neurons in the substantia nigra. The effect of this compound treatment on this neurodegeneration is then assessed.
Protocol:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
6-OHDA Lesioning: Animals are anesthetized, and 6-OHDA is stereotaxically injected into the target brain region.
-
This compound Treatment: this compound is administered to the animals according to a predefined dosing regimen (e.g., daily intraperitoneal injections) starting before or after the 6-OHDA lesioning.
-
Behavioral Assessment: Motor function is assessed using tests such as the cylinder test (for forelimb asymmetry) or the apomorphine-induced rotation test.
-
Histological Analysis: After a defined period, the animals are euthanized, and their brains are processed for immunohistochemical analysis. The number of surviving tyrosine hydroxylase-positive neurons in the substantia nigra is quantified.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical progression of the research.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for in vitro functional assays.
Logical Flow for Evaluating Neuroprotective Efficacy
Caption: Logical progression of this compound research.
Conclusion
This compound represents a significant advancement in the development of selective D3 receptor agonists. Its potent and selective activation of the D3R, coupled with its demonstrated neuroprotective effects in both in vitro and in vivo models of Parkinson's disease, underscores its potential as a disease-modifying therapy. The detailed experimental protocols and an understanding of its signaling mechanism provide a solid foundation for further preclinical and clinical investigation. The data presented in this guide are intended to facilitate the efforts of researchers and drug development professionals in advancing the therapeutic application of this compound for neurodegenerative diseases.
References
- 1. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-Term GDNF Treatment Provides Long-Term Rescue of Lesioned Nigral Dopaminergic Neurons in a Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Oleanolic Acid Mitigates 6-Hydroxydopamine Neurotoxicity by Attenuating Intracellular ROS in PC12 Cells and Striatal Microglial Activation in Rat Brains [frontiersin.org]
Initial Investigations into ML417 Toxicology Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended to provide a technical overview of the initial toxicological investigations into the compound ML417. The information presented herein is based on publicly available scientific literature. However, access to the full, detailed toxicological data and experimental protocols from the primary research remains limited. The primary publication, "Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist," indicates a "promising" toxicology profile, but specific quantitative data and detailed methodologies are not publicly accessible at this time.[1][2][3][4]
Executive Summary
This compound is a novel and highly selective agonist for the D3 dopamine receptor (D3R).[1] It has demonstrated potential as a research tool and a therapeutic lead for neuropsychiatric disorders. Initial reports suggest that this compound possesses a favorable pharmacokinetic and toxicology profile, which is a critical aspect of its potential for further development. This guide synthesizes the currently available information regarding the toxicological assessment of this compound and outlines the general types of studies that would be conducted to establish a comprehensive safety profile.
Quantitative Toxicological Data
A comprehensive toxicological profile relies on quantitative data from a battery of in vitro and in vivo studies. At present, specific quantitative data for this compound from such studies are not available in the public domain. The following table represents a standard format for presenting such data and is provided as a template for when this information becomes available.
| Assay Type | Test System | Endpoint | Result (e.g., IC50, LC50, NOAEL) | Reference |
| In Vitro Cytotoxicity | e.g., HEK293, HepG2 cells | Cell Viability (e.g., MTT assay) | Data Not Available | |
| hERG Channel Assay | e.g., CHO cells expressing hERG | IC50 | Data Not Available | |
| Ames Test (Mutagenicity) | Salmonella typhimurium strains | Revertant Colonies | Data Not Available | |
| In Vivo Acute Toxicity | e.g., Rodent (rat, mouse) | LD50 | Data Not Available | |
| In Vivo Repeat-Dose Toxicity | e.g., Rodent (28-day study) | NOAEL | Data Not Available | |
| Safety Pharmacology (Cardiovascular) | e.g., Conscious telemetered dog/rat | ECG, Blood Pressure, Heart Rate | Data Not Available | |
| Safety Pharmacology (CNS) | e.g., Irwin test in rats | Behavioral and physiological parameters | Data Not Available | |
| Safety Pharmacology (Respiratory) | e.g., Whole-body plethysmography in rats | Respiratory rate, tidal volume | Data Not Available |
NOAEL: No-Observed-Adverse-Effect Level IC50: Half-maximal inhibitory concentration LC50: Median lethal concentration LD50: Median lethal dose
Postulated Experimental Protocols
While the specific protocols used for this compound are not detailed in the available literature, standard toxicological and safety pharmacology studies are typically conducted according to established regulatory guidelines (e.g., ICH S7A, S7B). The following represents a generalized methodology for key experiments.
In Vitro Cytotoxicity Assay
-
Objective: To assess the direct cytotoxic potential of this compound on cultured mammalian cells.
-
Methodology:
-
Cell lines (e.g., HEK293 for general cytotoxicity, HepG2 for potential hepatotoxicity) are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
This compound is added at a range of concentrations.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a colorimetric assay such as the MTT or MTS assay.
-
The absorbance is measured, and the IC50 value is calculated.
-
hERG (human Ether-à-go-go-Related Gene) Assay
-
Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk.
-
Methodology:
-
A cell line stably expressing the hERG channel (e.g., CHO or HEK cells) is used.
-
The effect of a range of concentrations of this compound on the hERG current is measured using patch-clamp electrophysiology.
-
The concentration-response curve is used to determine the IC50 value.
-
In Vivo Acute Toxicity Study
-
Objective: To determine the potential for acute toxicity and to identify the median lethal dose (LD50) of a single dose of this compound.
-
Methodology:
-
The study is typically conducted in two rodent species (e.g., rats and mice).
-
Animals are administered a single dose of this compound via a clinically relevant route (e.g., oral, intravenous).
-
A range of doses is tested.
-
Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
The LD50 is calculated using statistical methods.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the known mechanism of action of this compound and a generalized workflow for initial toxicology screening.
References
Methodological & Application
Application Notes and Protocols for ML417 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML417 is a novel, potent, and highly selective agonist for the D3 dopamine receptor (D3R).[1][2][3] It exhibits exceptional selectivity over other dopamine receptor subtypes and a wide range of other G protein-coupled receptors (GPCRs).[1][2] this compound has demonstrated neuroprotective effects in models of Parkinson's disease by protecting against neurodegeneration of dopaminergic neurons. These properties, combined with a promising pharmacokinetic and toxicology profile, make this compound a valuable research tool for investigating D3R function in vivo and a potential therapeutic lead for neuropsychiatric disorders.
This document provides detailed application notes and experimental protocols for the in vivo use of this compound, with a focus on its application in a rodent model of Parkinson's disease.
Mechanism of Action and Signaling Pathway
This compound acts as a selective agonist at the D3 dopamine receptor. Its binding to the D3R initiates a cascade of intracellular signaling events. The primary mechanism involves the promotion of D3R-mediated β-arrestin translocation, G protein activation, and subsequent phosphorylation of ERK1/2 (pERK). This signaling pathway is believed to be crucial for its neuroprotective effects.
Caption: Signaling pathway of this compound upon binding to the D3 dopamine receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vivo and in vitro studies.
Table 1: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Units | Dosing Information |
| Dose | 20 | mg/kg | Intraperitoneal (IP) |
| Plasma Half-life (t½) | 3.44 | hours | |
| Brain Half-life (t½) | 4.23 | hours | |
| Plasma Tmax | 0.5 | hours | |
| Brain Tmax | 0.25 | hours | |
| Plasma Cmax | 6,500 | ng/mL | |
| Brain Cmax | 28,000 | ng/mL | |
| Data from Moritz et al., J Med Chem. 2020. |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Parkinson's Disease
| Animal Model | Treatment | Dosage | Primary Outcome |
| 6-OHDA-induced hemi-parkinsonian rat | This compound | 20 mg/kg | Significant reduction in intensity and duration of L-DOPA-induced dyskinesias. |
| L-DOPA (co-administered) | 6 mg/kg | ||
| Data from a study on the pharmacological actions of this compound in a rodent model of Parkinson's disease. |
Experimental Protocols
Protocol 1: Evaluation of this compound for Attenuation of L-DOPA-Induced Dyskinesia in a 6-OHDA Rat Model of Parkinson's Disease
This protocol describes the in vivo assessment of this compound's ability to mitigate dyskinesias induced by L-DOPA in a well-established rodent model of Parkinson's disease.
1. Animal Model Generation (Hemi-parkinsonian Rat)
-
Species: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize rats using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Secure the anesthetized rat in a stereotaxic frame.
-
6-OHDA Injection: Unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB). The neurotoxin solution should be freshly prepared in saline containing 0.02% ascorbic acid to prevent oxidation.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and soft food, to ensure animal welfare. Allow a recovery period of at least 2-3 weeks for the lesion to fully develop.
2. Induction of Dyskinesia
-
Chronic L-DOPA Administration: Following the recovery period, administer L-DOPA (12 mg/kg/day) for 7 consecutive days to induce dyskinesias.
3. This compound Treatment and Behavioral Assessment
-
This compound Administration: On the test day, administer a single dose of this compound (20 mg/kg, route to be optimized, e.g., IP).
-
L-DOPA Challenge: 30 minutes after this compound administration, administer a single dose of L-DOPA (6 mg/kg).
-
Behavioral Scoring: Immediately after the L-DOPA injection, begin observing the rats and score for abnormal involuntary movements (AIMs) at regular intervals (e.g., every 20 minutes for at least 3 hours). The AIMs scoring should assess the severity and duration of dyskinetic movements.
4. Control Groups
-
A vehicle control group receiving vehicle instead of this compound followed by the L-DOPA challenge.
-
A positive control group (if available) treated with a known anti-dyskinetic agent.
5. Data Analysis
-
Analyze the AIMs scores using appropriate statistical methods (e.g., two-way ANOVA with repeated measures) to compare the effects of this compound treatment with the control group.
Caption: Experimental workflow for evaluating this compound in a 6-OHDA rat model.
References
- 1. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrowan.com [researchwithrowan.com]
Application Notes and Protocols: Utilizing ML417 in a Rodent Model of Parkinson's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as bradykinesia, tremor, and rigidity. Levodopa (L-DOPA) remains the primary treatment, but long-term use often leads to debilitating side effects like L-DOPA-induced dyskinesias (LIDs). ML417 is a novel, potent, and highly selective dopamine D3 receptor (D3R) agonist that is brain penetrant.[1][2] Recent studies in a 6-hydroxydopamine (6-OHDA)-induced rodent model of Parkinson's disease have explored the therapeutic potential of this compound, particularly in the context of motor complications associated with L-DOPA treatment.[1]
These application notes provide a comprehensive overview of the use of this compound in a pre-clinical rodent model of Parkinson's disease, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative findings.
Mechanism of Action
This compound acts as a full agonist at the D3 dopamine receptor.[3] The D3R is a member of the D2-like family of dopamine receptors. The therapeutic effects of this compound in the context of Parkinson's disease are believed to be mediated through its selective activation of the D3R. In a rat model of PD, stimulation of the D3R by this compound has been shown to be beneficial in treating L-DOPA-induced dyskinesias.[1] This effect is thought to be D3R-mediated as it is attenuated by the D3R-selective antagonist, SB277011A.
Figure 1: Simplified signaling pathway of this compound as a D3 receptor agonist.
Data Presentation
The following tables summarize the quantitative data from studies using this compound in a 6-OHDA-induced hemi-parkinsonian rat model.
Table 1: Effect of this compound on Bradykinesia in Hemi-Parkinsonian Rats
| Treatment Group | Dose (mg/kg) | Outcome Measure | Result |
| Vehicle | - | Step Counts (Cylindrical Treadmill Test) | Baseline Impairment |
| This compound | Up to 20 | Step Counts (Cylindrical Treadmill Test) | No significant improvement |
| L-DOPA | 6 | Step Counts (Cylindrical Treadmill Test) | Significant improvement in locomotion |
Data synthesized from a study on the pharmacological actions of this compound.
Table 2: Effect of this compound on L-DOPA-Induced Dyskinesias (LIDs) in Hemi-Parkinsonian Rats
| Treatment Group | Dose (mg/kg) | Outcome Measure | Result |
| L-DOPA | 6 | Abnormal Involuntary Movement (AIMs) Score | Induction of dyskinesias |
| This compound + L-DOPA | 20 (this compound) + 6 (L-DOPA) | Abnormal Involuntary Movement (AIMs) Score | Significant reduction in intensity and duration of dyskinesias |
| SB277011A + this compound + L-DOPA | 30 (SB277011A) + 20 (this compound) + 6 (L-DOPA) | Abnormal Involuntary Movement (AIMs) Score | Attenuation of the anti-dyskinetic effects of this compound |
Data synthesized from a study on the pharmacological actions of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in a rodent model of Parkinson's disease.
Induction of Hemi-Parkinsonian Rat Model
This protocol describes the unilateral infusion of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to create a lesion in the nigrostriatal pathway.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Saline (0.9% NaCl)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Prepare the 6-OHDA solution (e.g., 4 µg/µl in saline containing 0.02% ascorbic acid) immediately before use to prevent oxidation.
-
Perform a craniotomy to expose the skull over the target injection site.
-
Lower a Hamilton syringe to the coordinates for the medial forebrain bundle.
-
Infuse the 6-OHDA solution at a slow, controlled rate (e.g., 1 µl/min).
-
After the infusion, leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and allow the animal to recover.
-
Post-operative care should include monitoring for pain and dehydration.
-
Allow at least 2-3 weeks for the lesion to fully develop before behavioral testing.
Assessment of Bradykinesia using the Cylindrical Treadmill Test
This test is used to quantify locomotor impairments, specifically bradykinesia.
Materials:
-
Cylindrical treadmill apparatus
-
High-speed camera
-
Video analysis software
Procedure:
-
Acclimate the rats to the cylindrical treadmill for several days before testing.
-
On the day of testing, administer the test compound (Vehicle, this compound, or L-DOPA) via the appropriate route (e.g., intraperitoneal injection).
-
At the designated time post-injection, place the rat on the treadmill.
-
Set the treadmill to a constant speed.
-
Record the rat's walking behavior for a set duration using a high-speed camera.
-
Analyze the video recordings to count the number of steps taken with the contralateral paw (affected by the 6-OHDA lesion).
-
Compare the step counts between treatment groups.
Induction and Assessment of L-DOPA-Induced Dyskinesias (LIDs)
This protocol describes the chronic administration of L-DOPA to induce dyskinesias and the subsequent scoring of abnormal involuntary movements (AIMs).
Materials:
-
L-DOPA methyl ester
-
Benserazide hydrochloride
-
This compound
-
SB277011A
-
Observation cages
-
AIMs scoring sheet
Procedure:
-
Induction of Dyskinesias:
-
Administer L-DOPA (e.g., 12 mg/kg/day, co-administered with benserazide to prevent peripheral metabolism) to the hemi-parkinsonian rats for a period of 7 days to induce stable dyskinesias.
-
-
Assessment of Anti-Dyskinetic Effects:
-
On the test day, pre-treat the rats with a single dose of this compound (e.g., 20 mg/kg) or vehicle.
-
In experiments testing the role of the D3R, co-administer the D3R antagonist SB277011A (e.g., 30 mg/kg) with this compound.
-
Following the pre-treatment, administer a single dose of L-DOPA (e.g., 6 mg/kg).
-
Place the rats in individual observation cages.
-
Score the severity of AIMs at regular intervals (e.g., every 20 minutes for 3 hours) by an observer blinded to the treatment conditions.
-
AIMs are typically categorized (e.g., axial, limb, orolingual) and scored on a severity scale (e.g., 0-4).
-
Calculate the total AIMs score for each rat and compare the scores across treatment groups.
-
Experimental Workflow Visualization
The following diagram illustrates the typical experimental workflow for evaluating the effects of this compound in a rodent model of Parkinson's disease.
Figure 2: Experimental workflow for studying this compound in a PD rodent model.
References
Application Notes and Protocols for ML417 Administration in Cell Culture for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML417 is a novel and highly selective agonist for the D3 dopamine receptor (D3R), demonstrating significant potential as a research tool and a therapeutic lead for neuropsychiatric disorders.[1][2] Its administration in cell culture models is crucial for elucidating its mechanism of action and exploring its neuroprotective effects. These application notes provide detailed protocols for the use of this compound in neuroscience research, focusing on its effects on neuronal viability and signaling pathways.
Mechanism of Action
This compound acts as a potent agonist at the D3 dopamine receptor. This interaction initiates a cascade of intracellular signaling events. Upon binding to the D3R, a G-protein-coupled receptor (GPCR), this compound promotes the activation of G-proteins, specifically those of the Gi/o subclass, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3][4] Furthermore, this compound stimulates D3R-mediated β-arrestin translocation and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] The activation of these pathways is believed to underlie the observed neuroprotective effects of this compound.
Data Presentation
Quantitative Potency of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| β-arrestin Recruitment | CHO-K1 | EC50 | 2.5 nM | |
| G-protein Activation (GTPγS) | CHO-K1 | EC50 | 5.3 nM | |
| ERK1/2 Phosphorylation | CHO-K1 | EC50 | 11 nM |
Note: The optimal concentration of this compound for specific neuroscience applications in primary neuronal cultures or other cell lines may vary and should be determined empirically through dose-response experiments.
Experimental Protocols
General Cell Culture and this compound Administration
This protocol provides a general guideline for the culture of neuronal cells and the administration of this compound. Specific cell lines or primary cultures may require modifications to this protocol.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Complete cell culture medium (specific to the cell type)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed neuronal cells at a predetermined density in the appropriate culture vessel. Allow the cells to adhere and grow for 24-48 hours before treatment.
-
This compound Preparation: Prepare a working solution of this compound by diluting the stock solution in a complete culture medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
-
This compound Administration: Remove the existing medium from the cells and replace it with the medium containing this compound. For control wells, add a medium containing the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Incubation: Incubate the cells with this compound for the desired period. The incubation time will depend on the specific assay being performed (e.g., short-term for signaling studies, longer-term for viability assays).
-
Downstream Analysis: Following incubation, proceed with the desired experimental assay to assess the effects of this compound.
Neuronal Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of this compound on neuronal cell viability. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells treated with this compound as described above
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
MTT Addition: Following the incubation with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
β-Arrestin Recruitment Assay
This protocol outlines a cell-based assay to measure the recruitment of β-arrestin to the D3 receptor upon stimulation with this compound. This typically utilizes a commercially available assay system with cells co-expressing a tagged D3 receptor and a β-arrestin fusion protein.
Materials:
-
Cells stably expressing a tagged D3 receptor and a β-arrestin reporter construct (e.g., from DiscoverX)
-
This compound
-
Assay buffer
-
Detection reagents (specific to the assay kit)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Plating: Seed the cells in a white, clear-bottom 96-well or 384-well plate at a density recommended by the manufacturer.
-
Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the diluted this compound to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for the time specified in the assay kit protocol (typically 60-90 minutes).
-
Detection: Add the detection reagents to each well.
-
Measurement: Incubate the plate at room temperature for the recommended time and then measure the luminescence or fluorescence signal using a plate reader.
ERK1/2 Phosphorylation Assay
This protocol describes a cell-based ELISA to measure the phosphorylation of ERK1/2 in response to this compound treatment.
Materials:
-
Neuronal cells treated with this compound
-
Fixation buffer (e.g., 4% formaldehyde in PBS)
-
Quenching buffer (e.g., PBS with 1% H2O2)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
Secondary antibody conjugated to HRP
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Procedure:
-
Cell Fixation: After this compound treatment, remove the medium and fix the cells with fixation buffer for 20 minutes at room temperature.
-
Quenching: Wash the cells with PBS and then add quenching buffer for 20 minutes to inactivate endogenous peroxidases.
-
Blocking: Wash the cells and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against phospho-ERK1/2 or total ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the cells and add the substrate solution. Incubate until a color change is observed.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader. The ratio of phospho-ERK1/2 to total ERK1/2 is then calculated.
Mandatory Visualizations
Caption: this compound signaling pathway in neuronal cells.
Caption: General experimental workflow for this compound administration.
References
- 1. Neuroprotective effects of D3 dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. innoprot.com [innoprot.com]
Application Notes and Protocols for β-Arrestin Recruitment Assay Using ML417
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are prominent drug targets. Upon agonist binding, GPCRs activate heterotrimeric G proteins, initiating downstream signaling cascades. Subsequently, to attenuate this signaling, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins.[1] β-arrestin binding sterically hinders further G-protein coupling, leading to signal desensitization, and can also initiate a separate wave of G-protein-independent signaling through pathways such as the ERK/MAPK cascade.[2][3][4] The ability of ligands to differentially engage G-protein versus β-arrestin pathways is known as biased agonism and has significant implications for drug discovery.[5]
The β-arrestin recruitment assay is a powerful tool to study the interaction of ligands with GPCRs and to identify biased agonists. This document provides a detailed protocol for a β-arrestin recruitment assay using ML417, a potent and highly selective agonist for the Dopamine D3 Receptor (D3R). This compound was identified through a high-throughput screen utilizing a β-arrestin recruitment assay and has been shown to potently promote D3R-mediated β-arrestin translocation. This protocol is based on the principles of enzyme fragment complementation (EFC) technology, such as the DiscoverX PathHunter® assay.
Signaling Pathway
The binding of the agonist this compound to the Dopamine D3 Receptor (D3R) initiates a signaling cascade that leads to the recruitment of β-arrestin. This process begins with a conformational change in the receptor, which facilitates its phosphorylation by G protein-coupled receptor kinases (GRKs). The phosphorylated receptor is then recognized by β-arrestin, which binds to the receptor. This interaction not only desensitizes G-protein-mediated signaling but also can trigger downstream signaling events, such as the phosphorylation of ERK1/2.
D3R Signaling Pathway leading to β-arrestin recruitment.
Quantitative Data Summary
The following table summarizes the pharmacological properties of this compound in assays measuring β-arrestin recruitment and G-protein signaling at the Dopamine D3 Receptor.
| Compound | Assay Type | Target Receptor | Potency (EC50) | Efficacy | Reference |
| This compound | β-Arrestin Recruitment | Human D3R | 1.4 nM | Full Agonist | |
| This compound | G-Protein Signaling (cAMP) | Human D3R | 86 nM | Full Agonist | |
| Dopamine | β-Arrestin Recruitment | Human D3R | ~100 nM | Full Agonist | |
| Dopamine | G-Protein Signaling (cAMP) | Human D3R | ~50 nM | Full Agonist |
Note: Efficacy is reported relative to the endogenous agonist, dopamine.
Experimental Protocol
This protocol is adapted from the DiscoverX PathHunter® β-arrestin assay.
Materials and Reagents
-
PathHunter® D3R β-Arrestin CHO-K1 cells
-
Cell Plating Reagent
-
This compound
-
Dopamine (as a reference agonist)
-
DMSO (for compound dilution)
-
PathHunter® Detection Reagent Kit
-
White, solid-bottom 384-well assay plates
-
Luminometer
Experimental Workflow
Workflow for the β-arrestin recruitment assay.
Step-by-Step Procedure
Day 1: Cell Plating
-
Culture PathHunter® D3R β-Arrestin CHO-K1 cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells and resuspend them in the appropriate Cell Plating Reagent at a concentration of 200,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a white, solid-bottom 384-well plate (4,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
Day 2: Compound Addition and Incubation
-
Prepare a 10 mM stock solution of this compound in DMSO. Prepare a similar stock solution for the reference agonist, dopamine.
-
Perform a serial dilution of the stock solutions in an appropriate assay buffer to generate a range of concentrations for the dose-response curve. The final DMSO concentration in the assay should not exceed 0.5%.
-
Add 5 µL of the diluted compounds to the corresponding wells of the 384-well plate containing the cells. Include wells with vehicle control (assay buffer with DMSO).
-
Incubate the plate for 90 minutes at 37°C in a humidified incubator with 5% CO2.
Day 2: Detection
-
Equilibrate the PathHunter® Detection Reagent Kit components to room temperature.
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add 12.5 µL of the prepared detection reagent to each well of the 384-well plate.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the chemiluminescent signal using a luminometer.
Data Analysis
-
Subtract the average background signal (from wells with vehicle control) from all other measurements.
-
Normalize the data to the maximum signal obtained with the reference agonist (dopamine) to express the results as a percentage of the maximum response.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for this compound and dopamine.
Logical Relationship of Assay Components
The β-arrestin recruitment assay using EFC technology relies on the interaction of several key components. The logical relationship between these components is depicted in the diagram below. The agonist (this compound) binds to the GPCR (D3R) tagged with a ProLink (PK) fragment of β-galactosidase. This induces a conformational change, leading to the recruitment of β-arrestin, which is tagged with the larger Enzyme Acceptor (EA) fragment. The proximity of PK and EA allows for the complementation of the enzyme, leading to the hydrolysis of a substrate and the generation of a detectable luminescent signal.
Logical flow of the enzyme fragment complementation assay.
Conclusion
This document provides a comprehensive guide for performing a β-arrestin recruitment assay using the selective D3R agonist this compound. The detailed protocol, data presentation, and visual diagrams of the signaling pathway and experimental workflow are intended to assist researchers in successfully implementing this assay to characterize the pharmacological properties of compounds targeting the Dopamine D3 Receptor and to explore the principles of biased agonism.
References
- 1. Receptor sequestration in response to β-arrestin-2 phosphorylation by ERK1/2 governs steady-state levels of GPCR cell-surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and targeting of extracellular signal-regulated kinases by β-arrestin scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Arrestin-mediated activation of MAPK by inverse agonists reveals distinct active conformations for G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beta-Arrestin scaffolding of the ERK cascade enhances cytosolic ERK activity but inhibits ERK-mediated transcription following angiotensin AT1a receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for G Protein Activation Assay with ML417
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML417 is a potent and highly selective agonist for the Dopamine D3 Receptor (D3R), a G protein-coupled receptor (GPCR) implicated in various neuropsychiatric disorders.[1][2][3] Understanding the activation of the D3R-mediated signaling pathway by novel compounds like this compound is crucial for drug discovery and development. These application notes provide a detailed protocol for assessing G protein activation using a functional assay and summarize the pharmacological characteristics of this compound. The primary method detailed is the widely used GTPγS binding assay, a functional assay that measures the initial step of G protein activation. Additionally, data from downstream signaling assays that reflect G protein activation, such as ERK phosphorylation, are presented to provide a comprehensive profile of this compound.
Pharmacological Profile of this compound
This compound has been characterized as a full and potent agonist at the D3R.[1] Its selectivity for the D3R over other dopamine receptor subtypes, particularly the D2R, makes it a valuable tool for elucidating D3R-specific functions. The following tables summarize the quantitative data for this compound in functional assays that are indicative of G protein-mediated signaling.
Data Presentation
Table 1: G Protein-Mediated Signaling Potency of this compound at the Dopamine D3 Receptor
| Assay Type | Parameter | Value (nM) | Efficacy | Cell System | Reference |
| pERK Phosphorylation | EC50 | 21 | Full Agonist | HEK293 | [1] |
Note: Phosphorylation of ERK (pERK) is a downstream event following G protein activation and serves as a reliable measure of receptor-mediated signaling.
Table 2: Functional Potency of this compound in β-Arrestin Recruitment Assays
| Assay Type | Receptor | Parameter | Value (nM) | Reference |
| DiscoveRx β-Arrestin | D3R | EC50 | 36 ± 5.6 | |
| D2R | EC50 | > 10,000 | ||
| BRET β-Arrestin | D3R | EC50 | 1.2 ± 0.5 |
Note: β-Arrestin recruitment is another key functional consequence of GPCR activation.
Signaling Pathway of this compound at the D3 Receptor
The Dopamine D3 Receptor is a member of the D2-like family of dopamine receptors, which primarily couple to the Gαi/o family of inhibitory G proteins. Upon binding of an agonist such as this compound, the D3R undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the G protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of downstream effectors. A key signaling event downstream of D3R activation is the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Caption: this compound activates the D3R, leading to Gαi/o protein activation and downstream signaling, including ERK phosphorylation.
Experimental Protocols
[³⁵S]GTPγS Binding Assay for G Protein Activation
This protocol describes a filtration-based [³⁵S]GTPγS binding assay to measure the activation of G proteins in response to this compound stimulation of the D3 receptor expressed in cell membranes.
Materials:
-
Cell membranes expressing the human Dopamine D3 Receptor
-
This compound
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Experimental Workflow Diagram:
Caption: Workflow for the [³⁵S]GTPγS binding assay to measure G protein activation.
Procedure:
-
Membrane Preparation:
-
Prepare crude membrane fractions from cells stably or transiently expressing the human D3 receptor.
-
Homogenize cells in ice-cold buffer and centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., via Bradford assay), and store aliquots at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known D3R agonist).
-
To determine non-specific binding, prepare tubes with unlabeled GTPγS at a final concentration of 10 µM.
-
In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of diluted this compound, vehicle, or positive control.
-
50 µL of D3R membrane suspension (typically 5-20 µg of protein per well).
-
50 µL of GDP to a final concentration of 10-30 µM.
-
-
Gently mix the plate.
-
-
Pre-incubation:
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
-
Initiation of Reaction:
-
Add 50 µL of [³⁵S]GTPγS to each well to a final concentration of 0.1-0.5 nM to start the binding reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the 96-well filter plate using a cell harvester or vacuum manifold.
-
Wash the filters 3-5 times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (counts in the presence of 10 µM unlabeled GTPγS) from all other values to obtain specific binding.
-
Plot the specific binding (as a percentage of the maximal response to a full agonist) against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 and Emax values.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the Dopamine D3 Receptor. The provided protocols for G protein activation assays, along with the summarized quantitative data and signaling pathway information, offer a comprehensive guide for researchers studying D3R function and developing novel therapeutics targeting this receptor. The high potency and selectivity of this compound make it an excellent probe for these studies.
References
- 1. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing ML417 for the Neuroprotection of iPSC-Derived Dopaminergic Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Induced pluripotent stem cells (iPSCs) offer an unprecedented opportunity for disease modeling, drug discovery, and regenerative medicine. The ability to generate patient-specific cell types, such as dopaminergic neurons, provides a powerful platform to study neurodegenerative diseases like Parkinson's disease. A critical aspect of this research is the identification of compounds that can protect these neurons from degeneration.
ML417 is a novel and highly selective D3 dopamine receptor (D3R) agonist. Recent studies have indicated its potential neuroprotective effects on iPSC-derived dopaminergic neurons, making it a valuable tool for researchers in this field. This document provides detailed protocols for the differentiation of iPSCs into dopaminergic neurons and the subsequent application and assessment of the neuroprotective effects of this compound.
Mechanism of Action: D3 Receptor-Mediated Neuroprotection
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors, is implicated in various neuronal functions. Activation of the D3 receptor by an agonist like this compound is thought to initiate signaling cascades that promote neuronal survival and resilience. The primary signaling pathway involves the coupling of the D3R to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Beyond this canonical pathway, D3R activation has been shown to modulate other critical signaling pathways, including the PI3K/Akt and Erk1/2 cascades, which are well-established mediators of cell survival and neuroprotection.[2]
Experimental Workflow Overview
The overall experimental workflow for applying this compound to iPSC-derived dopaminergic neurons involves three main stages: differentiation of iPSCs, treatment with this compound in a neurotoxicity model, and assessment of neuroprotection.
Caption: A schematic of the experimental workflow for assessing the neuroprotective effects of this compound on iPSC-derived dopaminergic neurons.
Detailed Protocols
Protocol 1: Differentiation of iPSCs into Dopaminergic Neurons
This protocol is a synthesized approach based on established methods for generating midbrain dopaminergic neurons from iPSCs.
Materials and Reagents:
-
Human iPSC line
-
mTeSR™1 or Essential 8™ medium
-
Matrigel® or Geltrex® LDEV-Free hESC-qualified Reduced Growth Factor Basement Membrane Matrix
-
DMEM/F12 medium
-
Neurobasal™ Medium
-
B-27™ Supplement
-
N-2 Supplement
-
GlutaMAX™ Supplement
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin
-
Recombinant human Noggin
-
SB431542
-
Dorsomorphin
-
Recombinant human Sonic Hedgehog (SHH)
-
Recombinant human Fibroblast Growth Factor 8 (FGF8)
-
Purmorphamine
-
CHIR99021
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Glial Cell Line-Derived Neurotrophic Factor (GDNF)
-
Ascorbic Acid
-
Dibutyryl cyclic-AMP (dcAMP)
-
Laminin
-
Accutase® or TrypLE™ Express Enzyme
-
ROCK inhibitor (Y-27632)
Procedure:
Phase 1: Neural Induction (Days 0-11)
-
Day -1: Seeding iPSCs for Differentiation:
-
Coat 6-well plates with Matrigel® or Geltrex® according to the manufacturer's instructions.
-
Harvest iPSCs grown in mTeSR™1 or Essential 8™ medium using Accutase® or TrypLE™.
-
Plate iPSCs onto the coated plates at a high density in their maintenance medium supplemented with 10 µM ROCK inhibitor.
-
Incubate at 37°C, 5% CO2.
-
-
Day 0: Initiation of Neural Differentiation:
-
Aspirate the iPSC maintenance medium.
-
Add Neural Induction Medium (NIM), which consists of DMEM/F12:Neurobasal (1:1), N-2 Supplement, B-27 Supplement, GlutaMAX™, and NEAA.
-
Supplement NIM with dual SMAD inhibitors: 100 ng/mL Noggin and 10 µM SB431542.
-
-
Days 1-4: Continued Neural Induction:
-
Change the medium daily with fresh NIM supplemented with Noggin and SB431542.
-
-
Days 5-11: Ventral Midbrain Patterning:
-
On Day 5, switch to NIM supplemented with 100 ng/mL SHH, 100 ng/mL FGF8, and 2 µM Purmorphamine to pattern the neural progenitors towards a ventral midbrain fate.
-
Change the medium every other day.
-
Phase 2: Neuronal Progenitor Expansion and Maturation (Days 12-25+)
-
Day 12: Expansion of Dopaminergic Progenitors:
-
Dissociate the cells using Accutase® and re-plate them onto Laminin-coated plates in NIM supplemented with SHH, FGF8, and Purmorphamine.
-
-
Days 13-18: Continued Progenitor Expansion:
-
Continue to culture the cells, changing the medium every other day.
-
-
Day 19 onwards: Neuronal Maturation:
-
Switch to a Neuronal Maturation Medium consisting of Neurobasal™ Medium, B-27™ Supplement, and GlutaMAX™.
-
Supplement the maturation medium with 20 ng/mL BDNF, 20 ng/mL GDNF, 200 µM Ascorbic Acid, and 0.5 mM dcAMP.
-
Change the medium every 2-3 days. Mature dopaminergic neurons, characterized by the expression of Tyrosine Hydroxylase (TH), should be observable from day 25 onwards.
-
Protocol 2: Application of this compound for Neuroprotection
This protocol outlines a general method for assessing the neuroprotective effects of this compound on mature iPSC-derived dopaminergic neurons using a neurotoxin-induced cell death model.
Materials and Reagents:
-
Mature iPSC-derived dopaminergic neurons (from Protocol 1, day 25 or later)
-
Neuronal Maturation Medium (from Protocol 1)
-
This compound (stock solution prepared in DMSO)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+))
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in Neuronal Maturation Medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal neuroprotective dose. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
-
Induction of Neurotoxicity and this compound Treatment:
-
Culture mature iPSC-derived dopaminergic neurons in a 96-well or 24-well plate format suitable for the chosen assessment assays.
-
Pre-treatment: Aspirate the culture medium and add fresh Neuronal Maturation Medium containing the desired concentrations of this compound. Incubate for a pre-determined period (e.g., 2 to 24 hours).
-
Co-treatment: Following the pre-treatment period (or directly for a co-treatment paradigm), add the neurotoxin (e.g., 50 µM 6-OHDA or 100 µM MPP+) to the wells already containing this compound.
-
Include appropriate controls:
-
Vehicle control (medium with DMSO)
-
Neurotoxin only
-
This compound only (at each concentration)
-
-
Incubate the cells for a period sufficient to induce significant cell death in the neurotoxin-only group (typically 24-48 hours).
-
Protocol 3: Assessment of Neuroprotection
A multi-faceted approach is recommended to quantify the neuroprotective effects of this compound.
1. Cell Viability Assays:
-
MTT or PrestoBlue™ Assay:
-
Following the treatment period, perform a metabolic activity-based viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to quantify the percentage of viable cells in each treatment group relative to the vehicle control.
-
-
Live/Dead Staining:
-
Use a live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1) to visualize and quantify live and dead cells.
-
Capture images using fluorescence microscopy and quantify the percentage of live cells.
-
2. Immunocytochemistry for Neuronal Markers:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS.
-
Incubate with primary antibodies against:
-
Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.
-
β-III Tubulin (Tuj1) as a general neuronal marker.
-
Cleaved Caspase-3 as a marker for apoptosis.
-
-
Incubate with appropriate fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Image the cells using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of TH-positive neurons and the intensity of cleaved caspase-3 staining.
3. Functional Assays:
-
High-Performance Liquid Chromatography (HPLC) for Dopamine Release:
-
Measure the levels of dopamine and its metabolites in the culture supernatant to assess the functional integrity of the dopaminergic neurons.
-
-
Calcium Imaging:
-
Use calcium indicators (e.g., Fura-2 AM) to measure intracellular calcium transients in response to stimuli, providing an indication of neuronal activity.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on the Viability of iPSC-Derived Dopaminergic Neurons
| Treatment Group | This compound Concentration | Neurotoxin (e.g., 50 µM 6-OHDA) | Cell Viability (%) |
| Vehicle Control | 0 µM | - | 100 ± 5.2 |
| Neurotoxin Only | 0 µM | + | 45 ± 4.1 |
| This compound (10 nM) | 10 nM | + | 65 ± 3.8 |
| This compound (100 nM) | 100 nM | + | 78 ± 4.5 |
| This compound (1 µM) | 1 µM | + | 85 ± 3.9 |
| This compound (10 µM) | 10 µM | + | 82 ± 4.2 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Quantification of TH-Positive Neurons and Apoptosis
| Treatment Group | This compound Concentration | Neurotoxin (e.g., 50 µM 6-OHDA) | TH-Positive Neurons (% of Control) | Cleaved Caspase-3 Positive Cells (%) |
| Vehicle Control | 0 µM | - | 100 ± 8.1 | 2 ± 0.5 |
| Neurotoxin Only | 0 µM | + | 38 ± 5.5 | 42 ± 6.2 |
| This compound (1 µM) | 1 µM | + | 75 ± 6.9 | 15 ± 2.1 |
Data are presented as mean ± SEM from three independent experiments.
Signaling Pathway of D3 Receptor-Mediated Neuroprotection
Activation of the D3 dopamine receptor by this compound is hypothesized to trigger intracellular signaling cascades that promote neuronal survival.
Caption: Proposed signaling pathway for D3 receptor-mediated neuroprotection by this compound.
Conclusion
This compound, as a selective D3 dopamine receptor agonist, presents a promising tool for studying neuroprotection in iPSC-derived dopaminergic neurons. The protocols provided herein offer a comprehensive framework for researchers to differentiate iPSCs into the target neuronal population and to systematically evaluate the neuroprotective efficacy of this compound. By employing a combination of viability, immunocytochemical, and functional assays, a thorough understanding of the therapeutic potential of D3R agonism can be achieved, paving the way for novel strategies in the fight against neurodegenerative diseases.
References
Application Notes and Protocols for Assessing ML417 Efficacy in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML417 is a novel, highly selective, and potent agonist for the D3 dopamine receptor (D3R).[1][2] Emerging research has indicated its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Parkinson's disease, where the progressive loss of dopaminergic neurons is a key pathological feature.[1][3] this compound exerts its effects by promoting D3R-mediated β-arrestin translocation, G protein activation, and subsequent phosphorylation of ERK1/2.[1] These application notes provide a comprehensive guide to the methodologies required to assess the neuroprotective efficacy of this compound in relevant in vitro models.
The protocols detailed below cover the assessment of this compound's ability to protect neuronal cells from toxin-induced cell death, as well as methods to confirm its mechanism of action through signaling pathway activation.
Data Presentation: Quantitative Assessment of this compound Neuroprotective Efficacy
The following tables present illustrative data on the neuroprotective effects of this compound in a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model using SH-SY5Y neuroblastoma cells. This data is representative of expected outcomes and should be used as a template for presenting experimental findings.
Table 1: Effect of this compound on Cell Viability in 6-OHDA-Treated SH-SY5Y Cells (MTT Assay)
| Treatment Group | Concentration | Mean Absorbance (570 nm) ± SD | Cell Viability (%) |
| Vehicle Control | - | 1.25 ± 0.08 | 100 |
| 6-OHDA | 100 µM | 0.63 ± 0.05 | 50.4 |
| This compound + 6-OHDA | 10 nM | 0.81 ± 0.06 | 64.8 |
| This compound + 6-OHDA | 100 nM | 1.02 ± 0.07 | 81.6 |
| This compound + 6-OHDA | 1 µM | 1.15 ± 0.09 | 92.0 |
| This compound only | 1 µM | 1.23 ± 0.07 | 98.4 |
Table 2: Effect of this compound on Cytotoxicity in 6-OHDA-Treated SH-SY5Y Cells (LDH Assay)
| Treatment Group | Concentration | Mean LDH Release (OD 490 nm) ± SD | % Cytotoxicity |
| Vehicle Control | - | 0.21 ± 0.02 | 0 |
| 6-OHDA | 100 µM | 0.85 ± 0.06 | 100 |
| This compound + 6-OHDA | 10 nM | 0.64 ± 0.05 | 67.2 |
| This compound + 6-OHDA | 100 nM | 0.42 ± 0.04 | 32.8 |
| This compound + 6-OHDA | 1 µM | 0.28 ± 0.03 | 10.9 |
| This compound only | 1 µM | 0.22 ± 0.02 | 1.6 |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection against 6-OHDA-Induced Toxicity in SH-SY5Y Cells
This protocol details the use of the human neuroblastoma cell line SH-SY5Y as an in vitro model for Parkinson's disease. The neurotoxin 6-hydroxydopamine (6-OHDA) is used to induce selective dopaminergic neuron death.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours. Include a vehicle control group (DMSO only).
-
-
Induction of Neurotoxicity:
-
Prepare a fresh solution of 6-OHDA in sterile, deionized water.
-
Add 6-OHDA to the wells to a final concentration of 100 µM. Do not add 6-OHDA to the vehicle control and "this compound only" wells.
-
Incubate the plate for 24 hours at 37°C.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
-
Assessment of Cytotoxicity (LDH Assay):
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.
-
Briefly, collect the cell culture supernatant from each well.
-
Incubate the supernatant with the reaction mixture provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the control group with maximum LDH release (lysed cells).
-
Protocol 2: Differentiation of iPSCs into Dopaminergic Neurons for Neuroprotection Assays
This protocol provides a general framework for differentiating induced pluripotent stem cells (iPSCs) into dopaminergic neurons, which represent a more physiologically relevant model for studying Parkinson's disease.
Materials:
-
Human iPSCs
-
Appropriate iPSC culture medium and substrates (e.g., Matrigel)
-
Dopaminergic neuron differentiation kit or a validated protocol with necessary growth factors and small molecules (e.g., Noggin, SB431542, CHIR99021, Purmorphamine, BDNF, GDNF, Ascorbic Acid)
-
6-well plates
-
Cell culture incubators
Procedure:
-
iPSC Culture: Culture human iPSCs on a suitable matrix (e.g., Matrigel) in a feeder-free medium.
-
Neural Induction: Initiate neural differentiation by dual SMAD inhibition (e.g., using Noggin and SB431542).
-
Ventral Midbrain Patterning: Guide the neural progenitors towards a ventral midbrain fate by adding Sonic Hedgehog (SHH) pathway agonists (e.g., Purmorphamine) and Wnt signaling activators (e.g., CHIR99021).
-
Dopaminergic Neuron Progenitor Expansion: Expand the dopaminergic neuron progenitors in the presence of appropriate growth factors.
-
Terminal Differentiation: Induce terminal differentiation into mature dopaminergic neurons by withdrawing mitogens and adding neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), Glial Cell-Derived Neurotrophic Factor (GDNF), and Ascorbic Acid.
-
Neuroprotection Assay: Once mature dopaminergic neurons are obtained (typically after several weeks of differentiation), they can be used in neuroprotection assays similar to Protocol 1, with appropriate modifications for the specific cell type and culture conditions.
Protocol 3: β-Arrestin Recruitment Assay
This assay confirms the engagement of this compound with the D3 receptor and the subsequent recruitment of β-arrestin, a key step in its signaling cascade.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing the human D3 dopamine receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® β-Arrestin assay).
-
Assay medium recommended by the manufacturer.
-
This compound.
-
Dopamine (as a reference agonist).
-
Assay plates (e.g., white, 384-well).
-
Luminescence plate reader.
Procedure:
-
Cell Plating: Seed the engineered cells into the assay plate at the density recommended by the manufacturer and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and the reference agonist (dopamine) in the assay medium. Add the compounds to the wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 4: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol measures the downstream signaling effect of this compound by quantifying the phosphorylation of ERK1/2.
Materials:
-
SH-SY5Y cells or iPSC-derived dopaminergic neurons.
-
Serum-free cell culture medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total-ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Treat the cells with different concentrations of this compound for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.
Mandatory Visualizations
Caption: this compound signaling pathway leading to neuroprotection.
Caption: Experimental workflow for assessing this compound neuroprotection.
References
- 1. Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurobiological and Pharmacological Perspectives of D3 Receptors in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
ML417: A Potent and Selective Agonist for Probing Dopamine D3 Receptor Function
Application Note
Introduction
The dopamine D3 receptor (D3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain, playing a crucial role in cognition, emotion, and motivation. Its dysfunction has been implicated in various neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders. ML417 is a novel and highly selective D3R agonist that serves as a powerful research tool for elucidating the precise roles of this receptor subtype. This document provides detailed application notes and protocols for utilizing this compound to study D3R function, catering to researchers, scientists, and drug development professionals.
This compound potently activates the D3R, leading to the initiation of downstream signaling cascades. It demonstrates exceptional selectivity for the D3R over other dopamine receptor subtypes and a wide range of other GPCRs.[1][2][3][4] This selectivity makes it an invaluable tool for dissecting the specific contributions of the D3R to cellular and physiological processes without the confounding effects of off-target activity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity at the human dopamine D3 receptor.
| Parameter | Value | Assay Type | Reference |
| EC50 (β-arrestin recruitment) | 38 nM | β-arrestin recruitment assay | [3] |
| EC50 (cAMP inhibition) | 86 nM | cAMP accumulation assay | |
| Ki | 1.24 µM | Radioligand binding assay |
D3 Receptor Signaling Pathway
Activation of the D3 receptor by this compound initiates a cascade of intracellular events. The primary signaling pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, D3R activation also promotes the recruitment of β-arrestin, a key protein involved in receptor desensitization, internalization, and G protein-independent signaling. Furthermore, D3R activation by this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a downstream effector of both G protein-dependent and β-arrestin-dependent pathways.
References
- 1. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of ML417
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ML417 is a novel and highly selective agonist for the D3 dopamine receptor (D3R), a G protein-coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain.[1][2][3][4] The D3R is implicated in various neuropsychiatric disorders, making it a significant therapeutic target.[5] this compound's exceptional selectivity and potency make it a valuable research tool for elucidating D3R function and a potential lead for therapeutic development.
These application notes provide a comprehensive guide for the in vitro experimental design to characterize the pharmacological and functional properties of this compound. The protocols outlined below cover primary target engagement, secondary messenger modulation, and downstream signaling pathway activation.
Experimental Workflow
A logical workflow is essential for the comprehensive in vitro characterization of this compound. The process begins with confirming direct engagement with the D3 receptor and progresses to quantifying downstream functional consequences of this interaction.
Caption: Experimental workflow for the in vitro characterization of this compound.
Pharmacological Profile of this compound
Quantitative analysis of this compound's activity at the D3 receptor is critical. The following tables summarize its potency and selectivity based on data from key functional assays.
Table 1: Potency of this compound in D3 Receptor Functional Assays
| Assay Type | Cell Line | Parameter | Value (nM) |
| β-Arrestin Recruitment | CHO-K1 | EC₅₀ | 710 |
| G Protein Activation (pERK) | HEK293 | EC₅₀ | 21 |
| Neuroprotection | iPSC-derived neurons | EC₅₀ | 15 |
Data derived from studies characterizing the discovery of this compound.
Table 2: Selectivity Profile of this compound
| Receptor Target | Assay Type | Activity |
| D2 Dopamine Receptor | β-Arrestin Recruitment | No agonist activity up to 100 µM |
| D2 Dopamine Receptor | Agonist Inhibition | IC₅₀ of 16 µM |
| Multiple GPCRs | Broad Panel Screening | Exceptional global selectivity |
Data highlights the high selectivity of this compound for the D3 receptor over other dopamine receptors and a broader panel of GPCRs.
D3 Dopamine Receptor Signaling Pathway
Activation of the D3 receptor by an agonist like this compound initiates multiple intracellular signaling cascades. The D3R primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Additionally, agonist binding promotes the recruitment of β-arrestin, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, measurable by the phosphorylation of ERK1/2.
Caption: D3 dopamine receptor signaling pathways activated by this compound.
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay
This assay serves as a primary functional screen to measure the recruitment of β-arrestin to the D3R upon agonist stimulation. Commercial platforms like the PathHunter® assay are commonly used.
Objective: To determine the potency (EC₅₀) of this compound in promoting the D3R-β-arrestin interaction.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing D3R fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS, penicillin/streptomycin.
-
Assay buffer (e.g., HBSS).
-
This compound stock solution (in DMSO).
-
PathHunter® Detection Reagents.
-
White, solid-bottom 96- or 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells into white, solid-bottom assay plates at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent effects. Include a vehicle control (DMSO) and a known D3R agonist (e.g., quinpirole) as a positive control.
-
Agonist Stimulation: Remove the culture medium from the cells. Add the diluted this compound and control compounds to the wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.
-
Detection: Prepare the detection reagent mixture according to the manufacturer's protocol. Add the detection reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 60 minutes in the dark. Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control (0% activation) and the maximal response of a full agonist (100% activation). Plot the normalized response against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins coupled to the D3R by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Objective: To confirm that this compound-induced D3R activation leads to G protein engagement and to determine its potency and efficacy in this process.
Materials:
-
Membranes from cells expressing the human D3R.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS (radioligand).
-
This compound stock solution (in DMSO).
-
Non-specific binding control: unlabeled GTPγS.
-
Scintillation cocktail.
-
Glass fiber filter mats.
-
Cell harvester and scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in order:
-
Assay buffer.
-
Cell membranes (5-20 µg protein per well).
-
GDP (to a final concentration of 10-30 µM).
-
Serial dilutions of this compound or vehicle control.
-
-
Pre-incubation: Incubate the plate at 30°C for 15-20 minutes with gentle agitation.
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to a final concentration of 0.1-0.5 nM to start the binding reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination: Stop the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4).
-
Signal Measurement: Dry the filter mats completely. Place them in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements. Calculate the percent stimulation over basal (vehicle control) for each this compound concentration. Plot the specific binding against the logarithm of this compound concentration to determine EC₅₀ and Emax values.
Protocol 3: cAMP Accumulation Assay
Since the D3R couples to Gαi, its activation by this compound should lead to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This is typically measured by first stimulating cAMP production with forskolin and then measuring the inhibitory effect of the agonist.
Objective: To measure the inhibitory effect of this compound on forskolin-stimulated cAMP production.
Materials:
-
HEK293 or other suitable cells expressing the human D3R.
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX).
-
Forskolin.
-
This compound stock solution (in DMSO).
-
cAMP detection kit (e.g., cAMP-Glo™, HTRF®).
-
White, solid-bottom 96- or 384-well assay plates.
-
Luminometer or appropriate plate reader.
Procedure:
-
Cell Plating: Seed cells into assay plates and incubate overnight.
-
Compound Treatment: Remove culture medium. Add serial dilutions of this compound prepared in stimulation buffer to the wells. Incubate for 15-30 minutes at 37°C.
-
Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for the negative control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-5 µM).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit. For the cAMP-Glo™ assay, this involves adding a cAMP detection solution followed by a Kinase-Glo® reagent.
-
Signal Measurement: Read the luminescence or fluorescence signal on a plate reader.
-
Data Analysis: The signal is typically inversely proportional to the cAMP concentration. Normalize the data with 0% inhibition corresponding to forskolin alone and 100% inhibition corresponding to the basal level without forskolin. Plot the percent inhibition against the logarithm of this compound concentration to calculate the IC₅₀ value.
Protocol 4: ERK1/2 Phosphorylation Western Blot
This protocol is used to detect the activation of the MAPK signaling pathway downstream of D3R activation by measuring the phosphorylation of ERK1/2.
Objective: To qualitatively and quantitatively assess the ability of this compound to induce ERK1/2 phosphorylation.
Materials:
-
HEK293 cells expressing human D3R.
-
6-well tissue culture plates.
-
Serum-free culture medium.
-
This compound stock solution (in DMSO).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Starvation: Seed cells in 6-well plates. Once they reach 80-90% confluency, starve them in serum-free medium for 4-6 hours.
-
Compound Treatment: Treat the starved cells with varying concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein samples to equal concentrations and boil in Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an anti-total-ERK1/2 antibody, following the same immunoblotting steps.
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of phospho-ERK to total-ERK for each condition. Plot the fold change in this ratio relative to the vehicle control to visualize the concentration- and time-dependent effects of this compound.
References
- 1. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
ML417 Technical Support Center: Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ML417 for in vitro and in vivo experiments. Find troubleshooting tips and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective agonist for the dopamine D3 receptor (D3R).[1][2] Its mechanism of action involves binding to and activating D3Rs, which are G-protein coupled receptors (GPCRs) typically associated with Gαi/o proteins. This activation can lead to the inhibition of adenylyl cyclase and the modulation of downstream signaling pathways, such as the ERK1/2 and Akt/mTOR pathways.[1][][4]
Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?
For in vitro experiments, this compound is soluble in ethanol. Dimethyl sulfoxide (DMSO) is also a common solvent for preparing stock solutions of similar organic compounds for cell-based assays. It is crucial to use anhydrous, high-purity solvents to prepare a concentrated stock solution.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in a minimal amount of a suitable organic solvent like ethanol or DMSO. It is advisable to start with a high concentration (e.g., 10 mM or higher) to minimize the volume of solvent added to your experimental system. Gentle warming and vortexing can aid in dissolution. After complete dissolution, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.
Q4: What is the maximum recommended final concentration of the solvent in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible, typically at or below 0.5% (v/v) for solvents like DMSO and ethanol. It is highly recommended to perform a solvent toxicity test on your specific cell line to determine the maximum tolerable concentration that does not affect cell viability or experimental outcomes. Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experiments.
Troubleshooting Guide
Issue: My this compound is precipitating after dilution in aqueous buffer or cell culture medium.
-
Possible Cause 1: Low aqueous solubility. this compound, like many organic compounds, may have limited solubility in aqueous solutions.
-
Solution: Increase the concentration of your stock solution so that a smaller volume is needed for dilution. When diluting, add the stock solution to the aqueous buffer or medium while vortexing or stirring to ensure rapid and even dispersion.
-
-
Possible Cause 2: Final concentration exceeds solubility limit. The desired final concentration of this compound in the aqueous solution may be higher than its solubility limit.
-
Solution: Re-evaluate the required final concentration for your experiment. For in vitro assays, this compound has been shown to be effective at nanomolar concentrations (e.g., 50 nM).
-
-
Possible Cause 3: Interaction with components in the medium. Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes cause precipitation.
-
Solution: Try diluting the this compound stock solution in a serum-free medium first, and then add this to your complete medium.
-
Issue: I am observing unexpected effects or high cell death in my in vitro experiments.
-
Possible Cause 1: Solvent toxicity. The final concentration of the solvent (e.g., DMSO, ethanol) in your cell culture may be too high, leading to cytotoxicity.
-
Solution: Perform a dose-response experiment with the solvent alone to determine the highest non-toxic concentration for your cell line. Ensure the final solvent concentration in all experimental wells, including controls, is consistent and below this toxic threshold.
-
-
Possible Cause 2: Compound instability. this compound may degrade over time, especially if not stored properly.
-
Solution: Use freshly prepared dilutions from a properly stored, aliquoted stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 379.5 g/mol | |
| In Vitro Solubility | Soluble in Ethanol | |
| In Vitro Effective Concentration | 50 nM (neuroprotection assay) | |
| Dopamine D3 Receptor EC50 | 38 nM (β-arrestin recruitment) | |
| Dopamine D3 Receptor IC50 | 86 nM (cAMP accumulation) | |
| ERK Phosphorylation EC50 | 21 nM |
Experimental Protocols & Methodologies
In Vitro Stock Solution Preparation
A generalized protocol for preparing an this compound stock solution for in vitro experiments is as follows:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous ethanol or DMSO to achieve a high concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., to 37°C) may be applied if necessary.
-
Sterilization (Optional): For long-term storage and use in sterile cell culture, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes. Store at -20°C or -80°C.
In Vivo Formulation (General Guidance)
-
Solubilized Formulations: For oral administration, compounds can sometimes be dissolved in a vehicle such as Imwitor 742 and encapsulated.
-
Suspensions: The compound can be micronized and suspended in an aqueous vehicle containing suspending and wetting agents.
-
Sustained-Release Formulations: For prolonged exposure, sustained-release formulations can be developed.
It is critical to perform formulation development and pharmacokinetic studies to determine the optimal delivery method and dosage for in vivo experiments.
Visualizations
Caption: Signaling pathway of this compound via the Dopamine D3 Receptor.
Caption: Experimental workflow for using this compound in in vitro assays.
References
- 1. ACTIVATION OF DOPAMINE D3 RECEPTORS INHIBITS REWARD-RELATED LEARNING INDUCED BY COCAINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 4. Dopamine D3 Receptor Modulates Akt/mTOR and ERK1/2 Pathways Differently during the Reinstatement of Cocaine-Seeking Behavior Induced by Psychological versus Physiological Stress - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing USP30 Inhibitor Concentration for Cell-Based Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing the concentration of USP30 inhibitors in cell-based assays. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Note on "ML417": Publicly available scientific literature and databases do not currently contain information on a specific USP30 inhibitor designated as "this compound". The technical data and protocols provided herein are based on well-characterized, selective USP30 inhibitors such as USP30Inh-1, -2, -3, and compound 39. Researchers using a novel or proprietary USP30 inhibitor, potentially designated as this compound internally, should use this guide as a starting point and perform their own dose-response experiments to determine the optimal concentration for their specific compound and cellular model.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of USP30 and its inhibitors?
A1: Ubiquitin-Specific Peptidase 30 (USP30) is a deubiquitinase enzyme located on the outer mitochondrial membrane. It plays a key role in regulating cellular processes by removing ubiquitin chains from proteins.[1][2] Specifically, USP30 counteracts the ubiquitination of mitochondrial proteins, a critical step in the initiation of mitophagy (the selective degradation of damaged mitochondria) through the PINK1/Parkin pathway.[1][2][3] USP30 is also involved in pexophagy (degradation of peroxisomes) and apoptosis (programmed cell death) through the BAX/BAK-dependent pathway.
USP30 inhibitors are small molecules that block the deubiquitinating activity of USP30. By inhibiting USP30, these compounds enhance the ubiquitination of mitochondrial proteins, thereby promoting the clearance of damaged mitochondria via mitophagy. This mechanism is of therapeutic interest for conditions associated with mitochondrial dysfunction, such as Parkinson's disease.
Q2: What is a typical starting concentration range for a USP30 inhibitor in a cell-based assay?
A2: Based on published data for potent and selective USP30 inhibitors, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. Biochemical IC50 values for inhibitors like USP30Inh-1, -2, and -3 are in the range of 15–30 nM. However, cellular potency can be different, and it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. For some compounds, significant effects on mitophagy have been observed at concentrations as low as 100 nM.
Q3: What are the potential off-target effects and cytotoxicity of USP30 inhibitors?
A3: While some USP30 inhibitors show high selectivity at lower concentrations (e.g., <1 µM), off-target effects can be observed at higher concentrations. For instance, some cyano-amide-containing inhibitors have shown off-target activity against other deubiquitinases like USP6, USP21, and USP45 at concentrations of 10 µM. It is crucial to characterize the selectivity profile of the specific inhibitor being used.
Cytotoxicity, particularly mitochondrial toxicity, can also occur at higher concentrations. One study reported that a USP30 inhibitor caused depolarization of the mitochondrial membrane at 10 µM after acute incubation. Therefore, it is essential to determine the cytotoxic concentration of your inhibitor in your cell line of interest using assays like the MTT or LDH assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak effect of the inhibitor | Suboptimal inhibitor concentration: The concentration used may be too low to effectively inhibit USP30 in your cell system. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the EC50 for your specific assay readout. |
| Poor compound solubility or stability: The inhibitor may have precipitated out of the cell culture medium or degraded over the course of the experiment. | Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Visually inspect the media for any signs of precipitation. | |
| Cell line insensitivity: The cell line used may not have a strong dependence on the USP30 pathway for the process being studied. | Use a positive control cell line known to be responsive to USP30 inhibition. Consider using cells that overexpress Parkin to enhance the mitophagy pathway. | |
| Incorrect assay readout: The chosen readout may not be sensitive enough to detect the effects of USP30 inhibition. | Use a well-validated and sensitive assay for your endpoint of interest (e.g., mito-Keima for mitophagy flux, Western blot for p-Ser65-Ubiquitin). | |
| High background or inconsistent results | Cell health and density: Inconsistent cell seeding density or poor cell health can lead to variability. | Ensure a homogenous cell suspension before seeding and use a consistent cell number per well. Regularly check for mycoplasma contamination. |
| "Edge effects" in microplates: Evaporation from the outer wells of a microplate can lead to increased compound concentration and variability. | To minimize evaporation, fill the peripheral wells of the plate with sterile media or PBS without cells. | |
| Inaccurate pipetting: Small errors in pipetting can lead to significant variations in inhibitor concentration. | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multi-channel pipette for consistent additions. | |
| Observed cytotoxicity | Inhibitor concentration is too high: The concentration used may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 for cytotoxicity. Choose a working concentration well below the cytotoxic threshold. Remember that mitochondrial toxicity has been observed for some USP30 inhibitors at 10 µM. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is below the toxic level for your cell line (typically <0.5% for DMSO). Always include a vehicle control (media with the same concentration of solvent) in your experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for representative selective USP30 inhibitors. Users should treat these as reference values and determine the optimal concentrations for their specific inhibitor and experimental setup.
Table 1: Biochemical Potency of Selective USP30 Inhibitors
| Inhibitor | IC50 (nM) | Assay Method |
| USP30Inh-1 | 15 - 30 | Ubiquitin-Rhodamine 110 cleavage assay |
| USP30Inh-2 | 15 - 30 | Ubiquitin-Rhodamine 110 cleavage assay |
| USP30Inh-3 | 15 - 30 | Ubiquitin-Rhodamine 110 cleavage assay |
| Compound 39 | ~20 | In vitro enzymatic assay |
Table 2: Cellular Activity and Off-Target Effects of a Representative USP30 Inhibitor (USP30Inh-1)
| Concentration | Effect | Cell Line | Notes |
| 1 µM | Significant increase in p-Ser65-Ub | Dopaminergic neuron/astrocyte co-culture | Indicates engagement of the PINK1/Parkin pathway. |
| 3 µM | Small but significant decrease in mitochondrial membrane potential | Dopaminergic neuron/astrocyte co-culture | Suggests potential mild mitochondrial stress. |
| 10 µM | Mitochondrial toxicity (40-50% depolarization) | SH-SY5Y | Indicates cytotoxicity at higher concentrations. |
| 10 µM | Off-target inhibition of USP6, USP21, USP45 | Biochemical screen | Highlights the importance of using the lowest effective concentration. |
Experimental Protocols
Protocol 1: Determining Optimal Inhibitor Concentration using a Dose-Response Curve
This protocol outlines a general workflow for determining the effective concentration of a USP30 inhibitor by measuring a downstream signaling event, such as the phosphorylation of Ubiquitin at Serine 65 (p-Ser65-Ub), a key marker of PINK1/Parkin pathway activation.
Figure 1. Workflow for determining the optimal concentration of a USP30 inhibitor.
Methodology:
-
Cell Seeding: Seed your cells of interest (e.g., SH-SY5Y, HeLa expressing Parkin) in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.
-
Inhibitor Preparation: Prepare a serial dilution of the USP30 inhibitor in your cell culture medium. A common starting range is from 1 nM to 10 µM.
-
Treatment: Replace the existing medium with the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO).
-
Induction of Mitophagy (Optional but Recommended): To enhance the signal, you can induce mitochondrial damage. After a pre-incubation with the inhibitor (e.g., 4 hours), treat the cells with a mitochondrial uncoupler like CCCP (e.g., 10 µM for 2-4 hours) or a combination of Antimycin A and Oligomycin.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-Ser65-Ubiquitin and a loading control (e.g., β-actin or GAPDH).
-
Analysis: Quantify the band intensities and normalize the p-Ser65-Ubiquitin signal to the loading control. Plot the normalized signal against the inhibitor concentration to generate a dose-response curve and calculate the EC50.
Protocol 2: Assessing Cytotoxicity using the MTT Assay
This protocol describes how to measure the cytotoxic effects of a USP30 inhibitor.
Figure 2. Workflow for assessing cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a range of inhibitor concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the inhibitor concentration to determine the IC50 for cytotoxicity.
Signaling Pathways and Experimental Logic
The diagrams below illustrate the key signaling pathways affected by USP30 and the logical workflow for a mitophagy assay.
Figure 3. Simplified signaling pathways regulated by USP30.
Figure 4. Logical workflow for a cell-based mitophagy assay.
References
Potential off-target effects of ML417 at high concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the use of ML417, a potent and highly selective D3 dopamine receptor (D3R) agonist. Particular focus is given to potential off-target effects when utilizing this compound at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent agonist of the D3 dopamine receptor (D3R).[1] Its mechanism of action involves the activation of the D3R, which in turn promotes downstream signaling cascades, including β-arrestin translocation, G protein activation, and phosphorylation of ERK1/2 (pERK).[1]
Q2: How selective is this compound for the D3 receptor?
A2: this compound demonstrates exceptional selectivity for the D3R over other dopamine receptors and a wide range of other G protein-coupled receptors (GPCRs).[1] In a β-arrestin functional assay, it was found to be 10,000-fold more selective for the D3R than for the D2R. This high selectivity is attributed to its unique interaction with the D3R binding pocket.
Q3: What is known about the off-target effects of this compound at high concentrations?
A3: To assess its selectivity, this compound was screened against a panel of 45 unique GPCRs, transporters, and ion channels at a high concentration of 10 μM. In this primary screen, compounds that inhibited radioligand binding by more than 50% were subjected to further analysis to determine their affinity (Ki values). While the full quantitative data from the comprehensive off-target screening is detailed in the primary publication, it is not fully accessible in the public domain. However, the available information strongly indicates a very low potential for off-target effects, even at high concentrations.
Q4: Are there any known adverse effects associated with selective D3R agonists?
A4: While this compound itself has a favorable toxicology profile, potent D2-family dopamine receptor agonists, in general, can be associated with side effects such as sleepiness, nausea, and orthostatic hypotension.[2] It is important to monitor for these potential effects in your experimental systems, especially when using high concentrations.
Quantitative Data Summary
While the specific quantitative results from the comprehensive off-target screening of this compound are not publicly available in full, the following table summarizes the known potency of this compound at its primary target, the D3 dopamine receptor, across various signaling pathways.
| Assay Type | Parameter | This compound Value (nM) | Dopamine (nM) |
| D3R β-arrestin Recruitment | EC50 | 2.5 ± 0.5 | 55 ± 11 |
| D3R Gαo Activation (BRET) | EC50 | 0.18 ± 0.1 | 1.1 ± 0.04 |
| D3R pERK Phosphorylation | EC50 | 21 ± 6.6 | 2.9 ± 0.6 |
| D3R cAMP Inhibition | EC50 | 86 ± 26 | 3.5 ± 0.7 |
Data compiled from Moritz et al., J Med Chem 2020.
Troubleshooting Guide
This guide addresses potential issues that may arise when using this compound at high concentrations in your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype | Off-target effect: While highly selective, at very high concentrations, this compound could potentially interact with other low-affinity targets. Cellular context: The specific expression profile of receptors and signaling proteins in your cell line could lead to unexpected responses. | 1. Perform a dose-response curve: Confirm that the observed phenotype is dose-dependent and correlates with the known potency of this compound at the D3R. 2. Use a D3R antagonist: Pre-treatment with a selective D3R antagonist should block the observed effect if it is on-target. 3. Test in a D3R-knockout/knockdown cell line: If the effect persists in the absence of the D3R, it is likely an off-target effect. 4. Use a structurally distinct D3R agonist: If another D3R agonist with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect. |
| Cell toxicity or reduced viability | High compound concentration: Even for highly selective compounds, very high concentrations can lead to non-specific cytotoxicity. Receptor-mediated toxicity: Over-stimulation of the D3R in certain cell types could potentially lead to excitotoxicity or other forms of cellular stress. | 1. Determine the cytotoxic concentration (CC50): Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your cells. 2. Lower the concentration: Whenever possible, use the lowest effective concentration of this compound that elicits your desired on-target effect. 3. Reduce incubation time: Shorter exposure times to high concentrations of the compound may mitigate toxicity. 4. Ensure optimal cell culture conditions: Healthy cells are more resilient to compound-induced stress. Maintain proper cell density and media conditions. |
| High background signal in functional assays | Compound interference: At high concentrations, small molecules can sometimes interfere with assay reagents (e.g., luciferase, fluorescent probes). Cell stress: High concentrations of the compound may be causing cellular stress, leading to non-specific signaling. | 1. Run a compound interference control: Test this compound in your assay system in the absence of cells or with a mock cell lysate to check for direct effects on the assay signal. 2. Optimize cell density: Ensure you are using the optimal number of cells per well to maximize the signal-to-background ratio. 3. Titrate assay reagents: Optimize the concentrations of all assay components to ensure a robust and specific signal. |
Visualized Signaling Pathways and Workflows
Caption: On-target signaling pathway of this compound at the D3 dopamine receptor.
Caption: Logical workflow for troubleshooting unexpected phenotypes.
Caption: Experimental workflow for determining off-target binding of this compound.
Experimental Protocols
1. β-Arrestin Recruitment Assay (DiscoverX PathHunter®)
This assay quantifies the recruitment of β-arrestin to the activated D3 receptor.
-
Cell Seeding:
-
Use PathHunter® cells stably co-expressing a ProLink™ (PK)-tagged D3R and an Enzyme Acceptor (EA)-tagged β-arrestin.
-
Seed the cells in a 384-well white, clear-bottom tissue culture plate at a density optimized for your cell line.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and a reference agonist (e.g., dopamine) in assay buffer.
-
Add the compound dilutions to the cells and incubate for 90 minutes at 37°C.
-
-
Detection:
-
Add PathHunter® Detection Reagents to each well.
-
Incubate at room temperature for 60 minutes.
-
Read the chemiluminescent signal on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to a vehicle control.
-
Plot the dose-response curve and calculate the EC50 value using a non-linear regression model.
-
2. pERK1/2 Phosphorylation Assay (AlphaScreen® SureFire®)
This assay measures the phosphorylation of ERK1/2, a downstream event of D3R activation.
-
Cell Culture and Stimulation:
-
Plate cells expressing the D3R in a 96-well or 384-well tissue culture plate and grow to confluence.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal pERK levels.
-
Add serial dilutions of this compound and incubate for the pre-determined optimal stimulation time (typically 5-10 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and add 1X SureFire® Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
-
Detection:
-
Transfer the cell lysate to a 384-well ProxiPlate®.
-
Add a mixture of AlphaScreen® Acceptor beads conjugated to an anti-pERK1/2 antibody and Donor beads conjugated to an anti-ERK1/2 antibody.
-
Incubate for 2 hours at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve and determine the EC50 value for this compound-induced pERK1/2 phosphorylation.
-
3. Cytotoxicity Assay (e.g., MTT Assay)
This assay assesses the effect of high concentrations of this compound on cell viability.
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound, including concentrations significantly higher than the EC50 for D3R activation.
-
Incubate for a relevant period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 (50% cytotoxic concentration) value for this compound.
-
References
Technical Support Center: Validating the Effects of ML417
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting control experiments for validating the effects of ML417, a highly selective D3 dopamine receptor (D3R) agonist.
Frequently Asked Questions (FAQs)
FAQ 1: How can I confirm that the observed effects in my cells are specifically due to D3 receptor activation by this compound?
To ensure that the cellular responses you observe are mediated by this compound's interaction with the D3 dopamine receptor, it is crucial to perform a set of specificity controls. These experiments are designed to rule out off-target effects and confirm the on-target mechanism of action.
Troubleshooting Guide: Validating On-Target Effects
-
Pharmacological Inhibition (Antagonist): The most direct way to show D3R-dependency is to pre-treat your cells with a selective D3R antagonist before adding this compound. If the effect of this compound is blocked or significantly reduced, it strongly suggests the involvement of the D3R.
-
Genetic Knockdown/Knockout: Use a cell line where the D3R gene (DRD3) has been knocked out or its expression is knocked down (e.g., using siRNA or shRNA). If this compound fails to elicit the response in these cells compared to a wild-type or control-transfected cell line, this provides strong evidence for D3R-specific action.
-
Parental Cell Line Control: If you are using a cell line engineered to overexpress D3R, it is essential to run parallel experiments on the parental cell line that lacks or has very low endogenous D3R expression. This compound should not be active in the parental cells.
Data Presentation: Expected pERK Activation Results
The following table summarizes the expected outcomes from a Western blot experiment measuring ERK phosphorylation, a known downstream event of this compound-induced D3R signaling.[1][2]
| Condition | Cell Type | Treatment | Expected pERK/Total ERK Ratio (Normalized) | Interpretation |
| 1 | D3R-Expressing | Vehicle (DMSO) | 1.0 | Baseline ERK phosphorylation |
| 2 | D3R-Expressing | This compound (100 nM) | 5.0 | Strong activation of D3R signaling |
| 3 | D3R-Expressing | D3R Antagonist (e.g., S33084) + this compound | 1.2 | This compound effect is blocked by the antagonist |
| 4 | D3R Knockout | This compound (100 nM) | 1.1 | This compound has no effect without its target receptor |
Experimental Protocol: Western Blot for pERK/Total ERK Analysis
-
Cell Culture and Treatment: Plate D3R-expressing cells and D3R-knockout cells at a density of 250,000 cells/well in a 12-well plate. Allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 4-6 hours to reduce basal signaling.
-
Antagonist Pre-treatment: For the antagonist control group, add a selective D3R antagonist (e.g., S33084 at 1 µM) and incubate for 30 minutes.
-
This compound Stimulation: Add this compound to the appropriate wells at the desired final concentration (e.g., 100 nM). Add vehicle (e.g., 0.1% DMSO) to the control wells. Incubate for 10 minutes at 37°C (the optimal time for pERK stimulation should be determined empirically).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C. The next day, wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 as a loading control.
-
Analysis: Quantify the band intensities using densitometry software. For each sample, calculate the ratio of pERK to total ERK.
Visualization: Logic of Specificity Controls
Caption: Logic diagram for validating the D3R-specific effects of this compound.
FAQ 2: How can I verify the selectivity of this compound for the D3 receptor over the D2 receptor in my experiments?
This compound was developed as a highly selective D3R agonist with minimal activity at other dopamine receptors like D2R.[1] Verifying this selectivity in your specific cell system is important for data interpretation. The best approach is a head-to-head comparison of this compound's activity in cell lines expressing only D3R versus those expressing only D2R.
Troubleshooting Guide: Validating Selectivity
-
Parallel Assays: Use two distinct cell lines: one stably expressing human D3R and another stably expressing human D2R. Ensure the receptor expression levels are comparable if possible, although this is often difficult to control.
-
Dose-Response Curves: Generate full dose-response curves for this compound in both cell lines using a relevant functional assay, such as β-arrestin recruitment or inhibition of cAMP production.
-
Positive Controls: Include a known non-selective dopamine agonist (e.g., dopamine itself) and a D2R-preferring agonist (e.g., sumanirole) as positive controls to confirm that the D2R-expressing cells are responsive.
-
Calculate Potency (EC50): The key metric for selectivity is the half-maximal effective concentration (EC50). A much lower EC50 for the D3R response compared to the D2R response indicates selectivity.
Data Presentation: Comparative Potency of this compound
This table shows example data from a β-arrestin recruitment assay comparing this compound's activity at D3 and D2 receptors.
| Compound | Target Receptor | EC50 (nM) | Selectivity Ratio (EC50 D2R / EC50 D3R) |
| This compound | D3R | 15 | \multirow{2}{}{> 667-fold} |
| D2R | > 10,000 | ||
| Dopamine | D3R | 50 | \multirow{2}{}{~ 2-fold} |
| D2R | 110 |
Experimental Protocol: β-Arrestin Recruitment Assay
This protocol assumes the use of a commercially available assay system (e.g., PathHunter® from DiscoveRx).
-
Cell Plating: Plate D3R- and D2R-expressing β-arrestin reporter cells in white, clear-bottom 96-well microplates at a density of 10,000 cells/well. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and control agonists (e.g., dopamine) in assay buffer. Typically, an 11-point, 3-fold serial dilution starting from 10 µM is appropriate.
-
Compound Addition: Add the diluted compounds to the respective wells. Include vehicle-only wells for the baseline and a well with a saturating concentration of a reference agonist for the maximal response.
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: Prepare the detection reagent according to the manufacturer's instructions. Add the reagent to all wells and incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Normalize the data with the vehicle control as 0% and the maximal response of a reference agonist as 100%. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 values.
Visualization: D3R/D2R Selectivity Workflow
Caption: Workflow for determining the D3R vs. D2R selectivity of this compound.
FAQ 3: I am not observing the expected increase in ERK phosphorylation after this compound treatment. What are some potential causes and solutions?
Failure to observe pERK activation can be due to several factors, ranging from cell health to the specifics of the experimental protocol. This compound potently promotes D3R-mediated pERK phosphorylation.[2] A systematic check of your experimental conditions is the best way to troubleshoot this issue.
Troubleshooting Guide: No pERK Signal
| Potential Cause | Troubleshooting Steps |
| Suboptimal Stimulation Time | GPCR-mediated pERK signaling is often transient. Perform a time-course experiment (e.g., 0, 2, 5, 10, 20, 30 minutes) to find the peak response time for your specific cell line. |
| Low D3R Expression | Verify D3R expression levels via qPCR or Western blot. Cell lines can lose expression over multiple passages. Use lower passage number cells. |
| High Basal Signaling | High background pERK can mask the effect of this compound. Ensure adequate serum starvation (4-12 hours is typical, but may need optimization) before stimulation. |
| This compound Degradation | Ensure the compound has been stored correctly (as a powder at -20°C, as a stock solution in DMSO at -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Western Blotting Issues | Use fresh lysis buffer with phosphatase inhibitors. Run a positive control for pERK activation (e.g., treat cells with Phorbol 12-myristate 13-acetate, PMA) to confirm your antibodies and detection reagents are working. Ensure you are using a sensitive ECL substrate. |
Data Presentation: Example Time-Course for pERK Activation
This table shows hypothetical data to identify the optimal time point for pERK measurement.
| Time after this compound Addition (min) | pERK/Total ERK Ratio (Fold Change over T=0) |
| 0 | 1.0 |
| 2 | 2.5 |
| 5 | 4.8 |
| 10 | 5.1 |
| 20 | 3.2 |
| 30 | 1.9 |
The optimal stimulation time in this example is 10 minutes.
Visualization: this compound Signaling Pathway to ERK
Caption: Simplified D3R signaling cascade leading to ERK phosphorylation.
References
- 1. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in ML417 functional assays
Welcome to the technical support center for ML417 functional assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for an improved signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and highly selective agonist for the D3 dopamine receptor (D3R).[1] Its primary mechanism of action is to bind to and activate D3Rs, which are G protein-coupled receptors (GPCRs). This activation triggers downstream intracellular signaling pathways.
Q2: What are the common functional assays used to characterize this compound activity?
A2: The activity of this compound is typically characterized using a variety of functional assays that measure different aspects of D3 receptor activation and downstream signaling. These include:
-
β-arrestin Recruitment Assays: To measure the recruitment of β-arrestin to the activated D3 receptor.[1][2]
-
G Protein Activation Assays: To quantify the activation of G proteins (typically Gi/o for D3R) upon receptor stimulation.[1]
-
ERK Phosphorylation Assays: To detect the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream target in the D3R signaling cascade.[1]
Q3: What are the main causes of a low signal-to-noise ratio in this compound functional assays?
A3: A low signal-to-noise ratio can be attributed to several factors, broadly categorized as high background or weak signal. Common causes include:
-
High Background: Autofluorescence from cells or media, nonspecific binding of antibodies or reagents, and contamination.
-
Weak Signal: Low receptor expression, suboptimal reagent concentrations, incorrect instrument settings, or issues with cell health.
-
High Variability: Inconsistent cell seeding, pipetting errors, or temperature gradients across the assay plate.
Q4: How can I begin to troubleshoot a poor signal-to-noise ratio in my assay?
A4: A good starting point is to determine if the issue is high background or low signal. Run the following controls:
-
No-Cell Control: Wells containing only assay buffer and reagents to measure background fluorescence from the media and plate.
-
Unstimulated Cell Control (Negative Control): Wells with cells and all reagents except the stimulating ligand (this compound). This helps determine baseline cellular fluorescence and any ligand-independent signal.
-
Maximal Stimulation Control (Positive Control): Wells with cells and a saturating concentration of a known potent agonist for the D3 receptor. This establishes the maximum expected signal window.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific signal, leading to a poor signal-to-noise ratio. Use the following guide to identify and address the source of high background.
Is the background high in wells without cells?
-
YES: The issue is likely with the assay medium or the microplate itself.
-
Solution: Switch to phenol red-free medium, as phenol red is a known source of fluorescence. Use black-walled, clear-bottom microplates specifically designed for fluorescence assays to minimize well-to-well crosstalk.
-
-
NO: The high background is related to the cells or assay reagents. Proceed to the next question.
Is the background high in unstimulated cells?
-
YES: This points to cellular autofluorescence or nonspecific binding of detection reagents.
-
Cellular Autofluorescence:
-
Solution 1: Optimize cell seeding density. Too many cells can increase autofluorescence.
-
Solution 2: If using a fluorescence-based assay with labeled antibodies, choose fluorophores that emit in the red or far-red spectrum to avoid the natural fluorescence of cells in the blue and green regions.
-
-
Nonspecific Reagent Binding:
-
Solution 1: Increase the number and duration of wash steps after incubation with fluorescently labeled reagents.
-
Solution 2: Optimize the concentration of your detection antibodies. High concentrations are a common cause of nonspecific binding and high background.
-
Solution 3: Incorporate or change the blocking agent in your assay buffer (e.g., Bovine Serum Albumin - BSA).
-
-
Issue 2: Weak or No Signal
A weak signal can make it difficult to distinguish true activity from background noise.
Are your positive controls showing a robust signal?
-
NO: This suggests a fundamental problem with the assay components or protocol.
-
Solution 1: Verify Cell Health and Receptor Expression. Ensure cells are healthy and have not been passaged too many times. Confirm the expression of the D3 receptor in your cell line using a method like qPCR or Western blot.
-
Solution 2: Check Reagent Integrity. Confirm that this compound and other critical reagents have been stored correctly and have not expired. Prepare fresh dilutions for each experiment.
-
Solution 3: Optimize Reagent Concentrations. The concentration of both the stimulating ligand and the detection reagents must be optimized. Titrate each component to find the optimal concentration that yields the best signal window.
-
Solution 4: Review Instrument Settings. Ensure the correct excitation and emission wavelengths are set for your fluorophore. Optimize the gain setting on your plate reader to maximize the signal without saturating the detector.
-
-
YES: The assay itself is working, but the response to your experimental conditions is low.
-
Solution 1: Optimize this compound Concentration and Incubation Time. Perform a dose-response curve with a wide range of this compound concentrations. Also, conduct a time-course experiment to determine the optimal incubation time for maximal signal.
-
Solution 2: Increase Cell Seeding Density. While too many cells can increase background, too few cells will result in a weak signal. Perform a cell titration experiment to find the optimal cell number per well.
-
Issue 3: High Well-to-Well Variability
Inconsistent results across replicate wells can obscure real effects and make data interpretation difficult.
Are you observing an "edge effect" where the outer wells of the plate behave differently?
-
YES: This is often due to evaporation and temperature gradients.
-
Solution: Avoid using the outer wells of the microplate. Instead, fill them with sterile water or PBS to create a humidity barrier. Ensure plates are equilibrated to the correct temperature before reading.
-
Is the variability random across the plate?
-
YES: This may be due to inconsistent cell seeding or reagent addition.
-
Solution 1: Improve Cell Seeding Technique. Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling.
-
Solution 2: Refine Pipetting Technique. Use calibrated pipettes and be consistent with your technique. For small volumes, consider using reverse pipetting. Prepare master mixes of reagents to be added to multiple wells to reduce pipetting errors.
-
Data Presentation
Table 1: Impact of Cell Seeding Density on Signal-to-Background Ratio
This table provides representative data on how varying the number of cells per well can affect the signal-to-background ratio in a fluorescence-based functional assay.
| Cell Density (cells/well) | Background Fluorescence (RFU) | Signal Fluorescence (RFU) | Signal-to-Background Ratio |
| 5,000 | 1,200 | 4,800 | 4.0 |
| 10,000 | 1,800 | 10,800 | 6.0 |
| 20,000 | 2,500 | 20,000 | 8.0 |
| 40,000 | 4,000 | 28,000 | 7.0 |
| 80,000 | 7,500 | 37,500 | 5.0 |
RFU: Relative Fluorescence Units. Data is representative of a typical optimization experiment.
Table 2: Effect of Antibody Concentration on Signal-to-Noise Ratio
This table illustrates the importance of titrating antibody concentrations to achieve an optimal signal-to-noise ratio in an immunoassay format.
| Antibody Dilution | Background Signal (RLU) | Specific Signal (RLU) | Signal-to-Noise Ratio |
| 1:100 | 15,000 | 120,000 | 8 |
| 1:250 | 8,000 | 112,000 | 14 |
| 1:500 | 4,000 | 100,000 | 25 |
| 1:1000 | 2,000 | 60,000 | 30 |
| 1:2000 | 1,500 | 30,000 | 20 |
RLU: Relative Light Units. Data is representative of a typical antibody titration experiment.
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol is adapted for a 384-well format and is based on the DiscoverX PathHunter® β-arrestin assay principle.
Materials:
-
PathHunter® cells stably co-expressing the D3 receptor-ProLink™ fusion and an Enzyme Acceptor (EA)-tagged β-arrestin.
-
Cell Plating Reagent.
-
This compound stock solution.
-
PathHunter® Detection Reagents.
-
White, clear-bottom 384-well assay plates.
Procedure:
-
Cell Plating:
-
Prepare a suspension of PathHunter® cells in Cell Plating Reagent at a pre-optimized density (e.g., 2,500 cells per 10 µL).
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 2.5 µL of the diluted this compound or control vehicle to the appropriate wells.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Equilibrate the plate and PathHunter® Detection Reagents to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's instructions.
-
Add 12.5 µL of the detection reagent mixture to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the chemiluminescent signal on a plate reader.
-
Protocol 2: G Protein Activation ([³⁵S]GTPγS) Binding Assay
This protocol describes a method to measure the activation of Gi/o proteins by the D3 receptor in response to this compound.
Materials:
-
Cell membranes prepared from cells expressing the D3 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP solution.
-
[³⁵S]GTPγS.
-
This compound stock solution.
-
Scintillation cocktail.
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer containing the desired concentration of this compound or vehicle.
-
Add 25 µL of cell membranes (10-20 µg of protein) suspended in Assay Buffer containing GDP (final concentration typically 10-100 µM).
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiation of Reaction:
-
Start the binding reaction by adding 25 µL of [³⁵S]GTPγS in Assay Buffer (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Data Acquisition:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Protocol 3: ERK1/2 Phosphorylation Assay (AlphaScreen® SureFire®)
This protocol outlines the detection of phosphorylated ERK1/2 in response to this compound stimulation using the AlphaScreen® SureFire® technology.
Materials:
-
Cells expressing the D3 receptor.
-
Serum-free cell culture medium.
-
This compound stock solution.
-
AlphaScreen® SureFire® p-ERK1/2 Assay Kit (including Lysis buffer, Activation buffer, Reaction buffer, Acceptor beads, and Donor beads).
-
White 384-well ProxiPlate™.
Procedure:
-
Cell Seeding and Starvation:
-
Seed cells in a 96-well culture plate at an optimized density and grow to confluence.
-
Prior to the assay, replace the culture medium with serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.
-
-
Compound Stimulation:
-
Add this compound at various concentrations to the cells.
-
Incubate for a pre-determined optimal time (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis:
-
Remove the medium and add 50 µL of Lysis buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
-
Detection:
-
Transfer 10 µL of lysate to a 384-well ProxiPlate™.
-
Prepare the Acceptor Mix (Activation buffer, Reaction buffer, and Acceptor beads) and add 5 µL to each well.
-
Seal the plate and incubate for 2 hours at room temperature.
-
Prepare the Donor Mix (Dilution Buffer and Donor beads) and add 3 µL to each well under subdued light.
-
Seal the plate, wrap in foil, and incubate for 2 hours at room temperature.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Mandatory Visualizations
Caption: D3 Dopamine Receptor Signaling Pathway activated by this compound.
Caption: General experimental workflow for this compound functional assays.
Caption: Troubleshooting decision tree for poor signal-to-noise ratio.
References
Addressing ML417 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ML417, a novel and highly selective D3 dopamine receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least four years.[1]
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO) or ethanol.[1][2] For optimal results, use a concentration of 10 mM in DMSO. If you encounter solubility issues, gentle warming to 37°C or sonication can facilitate dissolution.[2] For long-term storage of stock solutions, it is best practice to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds.[2] To mitigate this, consider the following strategies:
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as high as your cells or assay can tolerate (typically <0.5%) to improve solubility.
-
Use a Lower Concentration Stock: Preparing a more dilute initial stock solution in DMSO (e.g., 1 mM) will require a larger volume to be added to your aqueous medium, which can aid in dispersion.
-
Rapid Mixing: Add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.
Q4: What is the mechanism of action of this compound?
This compound is a potent and highly selective agonist for the D3 dopamine receptor (D3R). It activates the receptor, leading to downstream signaling events including G protein activation, β-arrestin recruitment, and phosphorylation of ERK1/2. Its high selectivity for D3R over other dopamine receptors makes it a valuable tool for studying D3R-specific functions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh stock solutions from solid compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Protect solutions from light. |
| Low or no compound activity | 1. Compound precipitation out of solution. 2. Inaccurate concentration of the stock solution. | 1. Visually inspect for precipitates. If present, follow the steps in FAQ Q3. 2. Verify the concentration of your stock solution using a suitable analytical method (e.g., HPLC-UV). |
| Formation of unknown peaks in analytical assays (e.g., HPLC) | Potential degradation of this compound. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath sonicator
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution (Formula Weight of this compound = 379.5 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 10-15 minutes or sonicate for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term use.
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 105°C for 24 hours.
-
Photostability: Solution exposed to light (ICH Q1B guidelines) for a specified duration.
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose the solutions and solid compound to the stress conditions listed above.
-
At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).
-
Analyze the stressed samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Stability Data
The following tables summarize expected stability data for this compound under various conditions. Note: As specific experimental stability data for this compound is not publicly available, these tables are based on general knowledge of small molecule stability and the information available for this compound.
Table 1: Long-Term Storage Stability of Solid this compound
| Storage Condition | Duration | Expected Purity |
| -20°C | ≥ 4 years | >98% |
| 4°C | 1 year | >95% |
| Room Temperature (25°C) | 6 months | >90% |
Table 2: Stability of this compound in Solution (10 mM in DMSO)
| Storage Condition | Duration | Expected Purity |
| -80°C | 1 year | >99% |
| -20°C | 6 months | >98% |
| 4°C | 1 month | >95% |
| Room Temperature (25°C) | 1 week | >90% |
Table 3: Freeze-Thaw Stability of this compound in DMSO (10 mM)
| Number of Freeze-Thaw Cycles | Expected Purity |
| 1 | >99% |
| 3 | >98% |
| 5 | >97% |
Visualizations
Caption: Signaling pathway of this compound as a D3 dopamine receptor agonist.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: Mitigating Potential Compound-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate potential cytotoxicity associated with experimental compounds like ML417. The following information is based on general principles of drug-induced toxicity and may need to be adapted for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of compound-induced cytotoxicity?
A1: Compound-induced cytotoxicity can occur through various mechanisms, often initiated by off-target effects.[1][2] The primary mechanisms include:
-
Apoptosis: A programmed cell death pathway characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key effector proteins include caspases.[3][4]
-
Ferroptosis: An iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. It is distinct from apoptosis and is often triggered by the inhibition of glutathione peroxidase 4 (GPX4).
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This can lead to damage to lipids, proteins, and DNA, ultimately triggering cell death.
-
Necrosis: A form of unregulated cell death resulting from acute cellular injury, leading to cell swelling and lysis.
Q2: How can I determine the mechanism of cytotoxicity for my compound?
A2: Identifying the specific mechanism of cell death is crucial for developing effective mitigation strategies. A combination of assays can provide a clear picture:
-
Apoptosis Assays: Use Annexin V/Propidium Iodide (PI) staining to detect early and late apoptotic cells. Western blotting for cleaved caspases (e.g., caspase-3) and PARP can also confirm apoptosis activation.
-
Mitochondrial Health Assays: Measure the mitochondrial membrane potential (ΔΨm) using fluorescent dyes like TMRM or JC-1. A decrease in ΔΨm is an early indicator of apoptosis.
-
Ferroptosis Assays: Measure lipid peroxidation using reagents like C11-BODIPY. Also, assess the levels of key proteins like GPX4.
-
Oxidative Stress Assays: Quantify intracellular ROS levels using fluorescent probes like DCFDA.
Q3: What is the Nrf2 pathway and how can it help mitigate cytotoxicity?
A3: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Activation of the Nrf2 pathway can protect cells against oxidative stress and drug-induced toxicity by enhancing the expression of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Several natural and synthetic compounds are known to activate the Nrf2 pathway and can be used to counteract the cytotoxic effects of other drugs.
Troubleshooting Guide
This guide provides solutions to common issues encountered during in vitro experiments with potentially cytotoxic compounds.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cell death at expected therapeutic concentrations. | 1. Off-target effects: The compound may be hitting unintended cellular targets. 2. High compound concentration: The effective concentration for the target may be cytotoxic. 3. Cell line sensitivity: The chosen cell line may be particularly sensitive to the compound. | 1. Perform a dose-response curve: Determine the IC50 value for cytotoxicity in your cell line. 2. Reduce exposure time: Shorter incubation periods may be sufficient for the desired effect with less toxicity. 3. Test in different cell lines: Compare the cytotoxicity profile across multiple cell lines to identify more resistant models. 4. Co-treatment with a cytoprotective agent: Consider using an Nrf2 activator or an antioxidant like N-acetylcysteine (NAC). |
| Inconsistent results between experiments. | 1. Variability in cell health: Cells that are stressed or overly confluent are more susceptible to toxicity. 2. Cell cycle-dependent toxicity: The compound's toxicity may vary depending on the cell cycle phase. 3. Compound stability: The compound may be degrading in the culture medium. | 1. Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition. 2. Synchronize cell cultures: Use methods like serum starvation to arrest cells in the same cell cycle phase before treatment. 3. Check compound stability: Assess the compound's half-life in your experimental conditions. |
| Signs of apoptosis observed (e.g., cell shrinkage, blebbing). | 1. Activation of the intrinsic apoptotic pathway: Often mediated by mitochondrial stress. 2. Activation of the extrinsic apoptotic pathway: Triggered by death receptors on the cell surface. | 1. Measure mitochondrial membrane potential (ΔΨm): A decrease in ΔΨm is an early apoptotic event. 2. Inhibit caspases: Use a pan-caspase inhibitor like Z-VAD-FMK to see if it rescues the cells. 3. Analyze Bcl-2 family proteins: Assess the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. |
| Evidence of lipid peroxidation and iron-dependent cell death. | 1. Induction of ferroptosis: The compound may be inhibiting GPX4 or depleting glutathione. | 1. Co-treatment with a ferroptosis inhibitor: Use ferrostatin-1 or liproxstatin-1 to block lipid peroxidation. 2. Supplement with antioxidants: Antioxidants that scavenge lipid peroxides, such as Vitamin E, may be effective. 3. Iron chelation: Use an iron chelator like deferoxamine (DFO) to confirm iron dependency. |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well plates
-
Your cell line of interest
-
Complete culture medium
-
This compound or your test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of your compound in complete culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Your cell line of interest
-
Complete culture medium
-
This compound or your test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of your compound.
-
After the incubation period, collect both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: A logical flowchart for troubleshooting unexpected cytotoxicity.
Caption: Simplified intrinsic apoptosis signaling pathway.
Caption: Activation of the Nrf2 cytoprotective pathway.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the apoptotic pathway during prolonged prometaphase blocks daughter cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ML417 Animal Model Pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential pharmacokinetic challenges when working with the D3 dopamine receptor agonist, ML417, in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected plasma concentrations of this compound after oral administration in mice. What are the potential causes and how can we troubleshoot this?
A1: Low oral bioavailability is a common challenge for small molecule drug candidates and can be attributed to several factors. A systematic approach to identifying the root cause is recommended.
Potential Causes:
-
Poor Aqueous Solubility: this compound, like many small molecules, may have limited solubility in gastrointestinal fluids, which can hinder its dissolution and subsequent absorption.
-
Rapid First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.
-
Efflux by Transporters: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the gut lumen.
-
Inadequate Formulation: The vehicle used to administer this compound may not be optimal for its solubilization and absorption.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, thoroughly determine this compound's aqueous solubility at different pH values, its lipophilicity (LogP), and pKa. This will inform formulation development.
-
In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to evaluate the bidirectional transport of this compound. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.
-
In Vitro Metabolic Stability: Perform a microsomal stability assay using mouse liver microsomes to assess the rate of metabolism. A short half-life in this assay indicates rapid hepatic clearance.
-
Formulation Optimization: If poor solubility is suspected, consider using alternative formulation vehicles. A summary of common vehicles for poorly soluble compounds is provided in the table below. It is crucial to start with simple formulations and progress to more complex ones as needed.
Q2: Our in vitro microsomal stability assay suggests that this compound is rapidly metabolized. What are the implications for our in vivo studies and what can we do?
A2: Rapid in vitro metabolism is a strong indicator of high in vivo clearance, which can lead to a short half-life and low systemic exposure.
Implications:
-
Short Duration of Action: The therapeutic effect of this compound may be transient, requiring more frequent dosing to maintain efficacious concentrations.
-
High Doses Required: To achieve therapeutic plasma levels, higher doses may be necessary, which could increase the risk of off-target effects and toxicity.
-
Interspecies Variability: Metabolic rates can differ significantly between species, making it challenging to extrapolate data from animal models to humans.
Troubleshooting and Mitigation Strategies:
-
Select Appropriate Animal Model: If possible, choose an animal model with a metabolic profile that more closely resembles that of humans.
-
Adjust Dosing Regimen: Consider a more frequent dosing schedule or continuous infusion to maintain therapeutic concentrations.
-
Route of Administration: Intravenous or intraperitoneal administration can bypass first-pass metabolism in the liver, potentially increasing exposure.
-
Metabolite Identification: Identify the major metabolites of this compound to understand the metabolic pathways involved. This information can be valuable for medicinal chemistry efforts to design more stable analogs.
Q3: We need to quantify this compound in mouse plasma. What is a suitable analytical method?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its high sensitivity and selectivity. A general protocol for sample preparation and analysis is provided in the "Experimental Protocols" section.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for this compound in mice and provide examples of common formulation vehicles.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Dose | Animal Model |
| Plasma Tmax | 0.5 hours | Intraperitoneal (i.p.) | 20 mg/kg | Mouse |
| Plasma Cmax | 6500 ng/mL | Intraperitoneal (i.p.) | 20 mg/kg | Mouse |
| Plasma Half-life (t1/2) | 3.44 hours | Intraperitoneal (i.p.) | 20 mg/kg | Mouse |
| Brain Tmax | 0.25 hours | Intraperitoneal (i.p.) | 20 mg/kg | Mouse |
| Brain Cmax | 28000 ng/g | Intraperitoneal (i.p.) | 20 mg/kg | Mouse |
| Brain Half-life (t1/2) | 4.23 hours | Intraperitoneal (i.p.) | 20 mg/kg | Mouse |
Data obtained from MedchemExpress, a commercial supplier of this compound.[1]
Table 2: Common Preclinical Formulation Vehicles for Poorly Soluble Compounds
| Vehicle Composition | Route of Administration | Preparation Notes |
| 5% DMSO, 95% Saline | IV, IP, PO | Dissolve compound in DMSO first, then add saline slowly while vortexing. |
| 10% Solutol HS 15 in Saline | IV, IP, PO | Warm Solutol HS 15 to 40-50°C to reduce viscosity before mixing with saline. |
| 20% PEG400, 5% Tween 80, 75% Saline | PO, IP | Dissolve compound in PEG400, add Tween 80 and mix, then add saline. |
| 20% DMSO, 40% PEG400, 10% Solutol HS 15, 30% Citrate Buffer (100mM, pH 3.0) | PO, IP | A more complex vehicle for very challenging compounds.[2] |
| 0.5% Methylcellulose in Water | PO | Suspending agent. Add methylcellulose to hot water, then cool to form a gel. |
Visualizations
References
Technical Support Center: Refining Delivery Methods for Targeted Brain Regions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the targeted delivery of novel compounds, such as ML417, to specific brain regions.
Troubleshooting Guides
This section addresses common issues encountered during the development and execution of experiments aimed at delivering therapeutic agents to the brain.
Question: We are observing low brain penetration of our compound. What are the likely causes and how can we improve it?
Answer: Low brain penetration is a common challenge due to the highly selective nature of the blood-brain barrier (BBB).[1][2] Potential causes include:
-
Poor BBB Permeability: The compound may have physicochemical properties (e.g., large size, high polarity, low lipid solubility) that hinder its passive diffusion across the BBB.
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the brain.
-
Inefficient Targeting Moiety: If using a receptor-mediated transcytosis (RMT) approach, the targeting ligand may have low affinity or the receptor may have low expression on the BBB.[3]
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Ensure your compound has optimal properties for BBB penetration (e.g., molecular weight < 400 Da, logP between 1.5 and 2.5).
-
Assess Efflux Transporter Interaction: Conduct in vitro assays to determine if your compound is a substrate for major efflux transporters. If so, consider co-administration with an efflux inhibitor or modifying the compound to reduce its affinity for these transporters.
-
Optimize Targeting Strategy: If using a targeted delivery system, verify the binding affinity of your ligand and the expression levels of the target receptor at the BBB in your model system.
Question: Our targeted delivery system shows significant off-target accumulation. How can we enhance specificity?
Answer: Off-target effects can lead to toxicity and reduced therapeutic efficacy. Strategies to improve targeting specificity include:
-
Refine Targeting Ligand: Employ high-affinity monoclonal antibodies or peptides that are highly specific for receptors enriched at the BBB, such as the transferrin receptor (TfR) or insulin receptor.[3][4]
-
Utilize Brain-Specific Promoters: In gene therapy approaches, use promoters that drive expression primarily in the target brain cells.
-
Employ Focused Ultrasound (FUS): FUS can transiently and locally permeabilize the BBB, allowing for spatially-targeted drug delivery.
Quantitative Comparison of Brain Delivery Strategies
| Delivery Strategy | Typical Brain Uptake (%ID/g) | Advantages | Disadvantages | Key Experimental Readouts |
| Passive Diffusion | < 0.1 | Simple, no formulation needed | Limited to small, lipophilic molecules | Brain-to-plasma concentration ratio, in situ brain perfusion |
| Receptor-Mediated Transcytosis (RMT) | 0.5 - 2.0 | High specificity, can transport large molecules | Potential for receptor saturation, immunogenicity | Biodistribution studies, receptor occupancy assays |
| Nanoparticle-Based Delivery | 0.1 - 1.0 | Protects cargo, tunable properties, can cross the BBB | Complexity of formulation, potential toxicity | Brain tissue histology, nanoparticle tracking analysis |
| Focused Ultrasound (FUS) with Microbubbles | 1.0 - 5.0 | Non-invasive, spatially targeted, transient opening | Specialized equipment required, potential for tissue damage | MRI contrast imaging, Evans blue extravasation |
| Intranasal Delivery | Variable | Bypasses the BBB, rapid onset of action | Limited to small volumes, potential for local irritation | Autoradiography of olfactory bulb, CSF sampling |
Frequently Asked Questions (FAQs)
Question: What is a standard protocol for evaluating the brain uptake of a novel compound?
Answer: A typical experimental workflow to quantify brain uptake involves the following steps:
-
Compound Administration: The compound is administered systemically (e.g., intravenously) to the animal model.
-
Blood and Brain Tissue Collection: At predetermined time points, blood samples are collected, and the animal is euthanized. The brain is then perfused to remove residual blood.
-
Tissue Homogenization: The brain is dissected into specific regions of interest and homogenized.
-
Compound Quantification: The concentration of the compound in the plasma and brain homogenates is determined using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The brain uptake is typically expressed as the percentage of the injected dose per gram of brain tissue (%ID/g) or as the brain-to-plasma concentration ratio (Kp).
Question: How can we assess the integrity of the blood-brain barrier in our experimental model?
Answer: Maintaining BBB integrity is crucial for ensuring that observed brain uptake is due to the intended delivery mechanism and not a compromised barrier. Common methods to assess BBB integrity include:
-
Evans Blue or Sodium Fluorescein Staining: These dyes bind to albumin and are normally excluded from the brain. Extravasation of the dye into the brain parenchyma indicates BBB disruption.
-
Immunohistochemistry for Tight Junction Proteins: Staining for tight junction proteins such as claudin-5, occludin, and ZO-1 can reveal disruptions in the physical barrier of the BBB.
-
Trans-Endothelial Electrical Resistance (TEER) Measurement: In in vitro models of the BBB (e.g., co-culture of endothelial cells and astrocytes), TEER is a measure of the electrical resistance across the cell monolayer and is a sensitive indicator of barrier integrity.
Visualizations
Caption: Cellular components of the blood-brain barrier.
Caption: Overview of major brain delivery pathways.
Caption: Workflow for assessing brain uptake of a compound.
References
- 1. Advances in brain-targeted delivery strategies and natural product-mediated enhancement of blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug delivery strategies to cross the blood-brain barrier in Alzheimer’s disease: a comprehensive review on three promising strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric targeted drug delivery for enhanced blood-brain barrier penetration via mimicking transmembrane domain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanocarrier-Based Drug Delivery to Brain: Interventions of Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Superior Selectivity of ML417: A Comparative Analysis Against Other D3 Receptor Agonists
For researchers and professionals in drug development, the quest for highly selective receptor agonists is paramount to minimizing off-target effects and enhancing therapeutic efficacy. In the realm of dopamine D3 receptor (D3R) research, ML417 has emerged as a compound of significant interest due to its exceptional selectivity. This guide provides a detailed comparison of this compound's selectivity profile against other notable D3R agonists, supported by experimental data and methodologies.
This comparative analysis demonstrates the superior selectivity of this compound for the dopamine D3 receptor when compared to other commonly used D3R agonists such as Pramipexole, Ropinirole, Rotigotine, 7-OH-DPAT, and CJ-1639. The presented data, summarized in comprehensive tables and supported by detailed experimental protocols, underscores the potential of this compound as a valuable tool for targeted D3R research and as a promising lead for the development of novel therapeutics with improved side-effect profiles.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger interaction. The following table summarizes the Ki values (in nM) of this compound and other D3R agonists across all five dopamine receptor subtypes.
| Compound | D1R Ki (nM) | D2R Ki (nM) | D3R Ki (nM) | D4R Ki (nM) | D5R Ki (nM) |
| This compound | >10,000 | >10,000 | 0.53 | >10,000 | >10,000 |
| Pramipexole | >10,000 | 3.9 | 0.5 | 5.1 | >10,000 |
| Ropinirole | >10,000 | 98,700 | 0.97 | - | >10,000 |
| Rotigotine | 83 | 13.5 | 0.71 | 3.9 | 5.4 |
| 7-OH-DPAT | - | >114 | 0.57 | - | - |
| CJ-1639 | >50,000 | >2,500 | 0.50 | - | - |
Note: Data is compiled from various sources and experimental conditions may differ.
Quantitative Comparison of Functional Potency and Selectivity
Beyond binding, the functional activity of an agonist at its target receptor is crucial. The half-maximal effective concentration (EC50) measures the concentration of a drug that induces a response halfway between the baseline and maximum. The following tables present the EC50 values (in nM) of this compound and comparator agonists in key functional assays.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the receptor upon agonist binding, a key step in receptor desensitization and signaling.
| Compound | D1R EC50 (nM) | D2R EC50 (nM) | D3R EC50 (nM) | D4R EC50 (nM) | D5R EC50 (nM) |
| This compound | >10,000 | >10,000 | 38 | >10,000 | >10,000 |
| Pramipexole | - | 130 | 3.2 | 180 | - |
| Ropinirole | - | 39.8 | 3.98 | 158.5 | - |
| Rotigotine | 10 | 25-50 | 2 | 100 | 10 |
| 7-OH-DPAT | - | - | 4.3 | - | - |
| CJ-1639 | - | >10,000 | 1.5 | - | - |
ERK Phosphorylation Assay
Activation of the D3R can lead to the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream signaling event.
| Compound | D2R EC50 (nM) | D3R EC50 (nM) |
| This compound | >10,000 | 21 |
| Pramipexole | 110 | 4.5 |
| Ropinirole | 40 | 4 |
| Rotigotine | - | - |
| 7-OH-DPAT | - | - |
| CJ-1639 | - | - |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the D3R signaling pathway and a typical workflow for determining receptor selectivity.
D3R Agonist Signaling Pathway
Experimental Workflow for Receptor Selectivity
Detailed Experimental Protocols
Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, D4, or D5).
-
Assay Buffer: The binding buffer typically consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.
-
Competition Assay: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2-like receptors) and varying concentrations of the unlabeled competitor drug (e.g., this compound).
-
Incubation: The reaction is incubated at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay (BRET-based)
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding the dopamine receptor of interest fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor.
-
Cell Plating: Transfected cells are plated in 96-well microplates.
-
Agonist Stimulation: Cells are stimulated with varying concentrations of the agonist (e.g., this compound) for a defined period (e.g., 30 minutes) at 37°C.
-
Substrate Addition: The luciferase substrate, coelenterazine h, is added to the wells.
-
BRET Measurement: The bioluminescence resonance energy transfer (BRET) signal is measured using a microplate reader capable of detecting both the Rluc emission (around 485 nm) and the YFP emission (around 530 nm).
-
Data Analysis: The BRET ratio is calculated as the ratio of YFP emission to Rluc emission. The net BRET is the difference between the BRET ratio in the presence and absence of the agonist. EC50 values are determined by plotting the net BRET ratio against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
ERK Phosphorylation Assay (Western Blot)
-
Cell Culture and Serum Starvation: Cells expressing the dopamine receptor of interest are cultured and then serum-starved for several hours to reduce basal ERK phosphorylation.
-
Agonist Treatment: Cells are treated with various concentrations of the agonist (e.g., this compound) for a specific time (e.g., 5-10 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The p-ERK bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total ERK.
-
Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK signal. EC50 values are determined by plotting the normalized p-ERK signal against the logarithm of the agonist concentration.
A Comparative Guide to ML417 and Pramipexole in D3 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of ML417 and pramipexole, two key agonists of the dopamine D3 receptor (D3R). By presenting experimental data, detailed methodologies, and signaling pathway visualizations, this document aims to be a valuable resource for researchers in neuroscience and professionals in drug development.
Introduction
The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a critical target in the treatment of various neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders. Agonists targeting the D3R have shown therapeutic promise. This guide focuses on a comparative analysis of this compound, a novel and highly selective D3R agonist, and pramipexole, a well-established D3R-preferring agonist used clinically.[1][2] this compound has emerged from high-throughput screening as a potent agonist with exceptional selectivity for the D3R over other dopamine receptor subtypes and a broad panel of GPCRs.[1][3][4] Pramipexole, while effective, exhibits a lower selectivity profile, which may contribute to some of its side effects.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and pramipexole at the dopamine D2 and D3 receptors. These values are critical for understanding the potency and selectivity of each compound.
Table 1: Binding Affinity (Ki) at Dopamine D2 and D3 Receptors
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3/D2 Selectivity Ratio | Reference |
| This compound | 1240 | >100,000 | >80 | |
| Pramipexole | 0.5 | 3.9 | ~8 |
Table 2: Functional Potency (EC50) in D3R-Mediated Signaling Assays
| Compound | β-Arrestin Recruitment (nM) | G Protein Activation (Go BRET) (nM) | pERK Phosphorylation (nM) | cAMP Inhibition (nM) | Reference |
| This compound | 36 (DiscoveRx), 1.2 (BRET) | 0.21 | 21 | 86 | |
| Pramipexole | 5.4 | Not Reported | Not Reported | Not Reported |
Note: Direct comparative data for pramipexole across all functional assays for this compound was not available in the searched literature. The selectivity of pramipexole is reported to be between 7 to 32-fold for D3 over D2 receptors depending on the assay.
D3 Receptor Signaling Pathways
Activation of the D3 receptor by an agonist like this compound or pramipexole initiates a cascade of intracellular signaling events. The two primary pathways involve the activation of G proteins (typically Gi/o) and the recruitment of β-arrestin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to characterize D3R agonists.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a receptor.
Objective: To measure the affinity of this compound and pramipexole for D2 and D3 receptors.
Materials:
-
Cell membranes from cells stably expressing human D2 or D3 receptors (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride).
-
Test compounds (this compound, pramipexole).
-
Non-specific agent (e.g., 10 µM Butaclamol or Haloperidol).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well plates, filters, and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and competitive binding with a range of test compound concentrations.
-
Incubation: Add cell membranes, radioligand, and either buffer, non-specific agent, or test compound to the appropriate wells. Incubate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay
This assay measures the ability of a compound to promote the interaction between the activated GPCR and β-arrestin.
Objective: To determine the potency (EC50) and efficacy of this compound and pramipexole in inducing D3R-mediated β-arrestin recruitment.
Materials:
-
Cells engineered to co-express the D3 receptor fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor tag (e.g., PathHunter® cells).
-
Test compounds (this compound, pramipexole).
-
Assay buffer and detection reagents.
-
384-well plates and a luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells into a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add detection reagents that generate a chemiluminescent signal upon enzyme fragment complementation.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescent signal against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by an agonist-bound GPCR.
Objective: To assess the potency (EC50) and efficacy of this compound and pramipexole to stimulate G protein activation via the D3 receptor.
Materials:
-
Cell membranes expressing the D3 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Test compounds (this compound, pramipexole).
-
Assay buffer.
-
96-well plates, filters, and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate cell membranes with the test compound, GDP, and [³⁵S]GTPγS.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the agonist to determine the EC50 and Emax.
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the ability of this compound and pramipexole to inhibit cAMP production through D3 receptor activation.
Materials:
-
Cells expressing the D3 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compounds (this compound, pramipexole).
-
cAMP detection kit (e.g., HTRF or ELISA-based).
-
96-well or 384-well plates.
Procedure:
-
Cell Treatment: Treat cells with the test compound in the presence of forskolin to stimulate cAMP production.
-
Incubation: Incubate to allow for receptor-mediated inhibition of adenylyl cyclase.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format provided by the detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the test compound to determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.
Conclusion
The available data indicate that this compound is a highly potent and exceptionally selective D3 receptor agonist. Its selectivity for the D3R over the D2R is significantly greater than that of pramipexole. This high selectivity makes this compound a valuable research tool for elucidating the specific roles of the D3 receptor in physiological and pathological processes. Furthermore, its distinct pharmacological profile suggests it may have therapeutic potential with a reduced risk of the side effects associated with less selective D2/D3 receptor agonists like pramipexole. Further head-to-head studies under identical experimental conditions are warranted to fully delineate the comparative pharmacology of these two important D3 receptor agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of pramipexole, a dopamine D3-preferring agonist useful in treating Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
ML417: A Comparative Analysis of G-Protein Coupled Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the cross-reactivity profile of ML417, a potent and highly selective D3 dopamine receptor (D3R) agonist. The following sections present a comparative analysis of this compound's activity against other G-protein coupled receptors (GPCRs), supported by experimental data and detailed methodologies for the key assays employed in its characterization.
Executive Summary
This compound has been identified as a novel D3R agonist with exceptional selectivity.[1] An extensive screening of this compound against a broad panel of GPCRs revealed minimal off-target activity, underscoring its potential as a highly specific chemical probe for studying D3R function and as a promising therapeutic lead with a reduced likelihood of side effects mediated by other GPCRs. This guide delves into the specifics of its selectivity profile and the experimental approaches used to determine it.
Cross-Reactivity Data
This compound was evaluated for off-target activity against a panel of 168 GPCRs using the DiscoverX gpcrMAX™ assay at a concentration of 10 µM. The compound was tested in both agonist and antagonist modes. The results demonstrated a very limited cross-reactivity profile for this compound.
While a comprehensive quantitative dataset for all 168 screened GPCRs is not publicly available, the primary study by Moritz et al. (2020) highlights the most significant findings. The table below summarizes the reported off-target activities of this compound.
| Target GPCR | Assay Mode | Observed Activity of this compound (at 10 µM) | Potency | Implication for D3R Selectivity |
| Epstein-Barr virus-induced G protein-coupled receptor 2 (EBI2) | Antagonist | Partial Antagonist | Low | Interaction not expected at nanomolar concentrations used for D3R activation. |
| Sphingosine-1-phosphate receptor 5 (S1PR5/EDG8) | Antagonist | Partial Antagonist | Low | Interaction not expected at nanomolar concentrations used for D3R activation. |
| Cholecystokinin A receptor (CCKAR) | Antagonist | Partial Antagonist | Low | Interaction not expected at nanomolar concentrations used for D3R activation. |
| Alpha-2C adrenergic receptor (ADRA2C) | Antagonist | Partial Antagonist | Low | Interaction not expected at nanomolar concentrations used for D3R activation. |
| 5-HT2A serotonin receptor (HTR2A) | Antagonist | Partial Antagonist | Low | Interaction not expected at nanomolar concentrations used for D3R activation. |
| 5-HT2B serotonin receptor (HTR2B) | Antagonist | 80% inhibition of serotonin response | Low | Although showing antagonist activity at high concentrations, no agonist activity was observed, mitigating concerns about potential cardiac valvulopathy associated with 5-HT2B agonism. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the methodologies used to assess this compound's selectivity, the following diagrams illustrate a typical GPCR signaling cascade and the experimental workflow for evaluating cross-reactivity.
References
A Comparative Guide: ML417 vs. L-DOPA in Preclinical Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ML417, a novel dopamine D3 receptor agonist, and L-DOPA, the current gold-standard treatment for Parkinson's disease (PD), in preclinical rodent models. The data presented is compiled from published research to inform ongoing and future drug development efforts.
Executive Summary
In a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, L-DOPA demonstrated efficacy in improving motor function, specifically locomotion. In contrast, this compound, a highly selective D3 dopamine receptor agonist, did not show a significant effect on bradykinesia (slowness of movement) in the same model. However, preclinical evidence suggests a promising role for this compound in mitigating a common and debilitating side effect of long-term L-DOPA therapy: L-DOPA-induced dyskinesia (LID). When co-administered with L-DOPA, this compound was found to significantly reduce the severity of abnormal involuntary movements. These findings suggest that while this compound may not serve as a direct replacement for L-DOPA in managing the primary motor symptoms of Parkinson's, it holds potential as an adjunctive therapy to improve the quality of life for patients experiencing LID.
Data Presentation
Table 1: Efficacy in a 6-OHDA Rat Model of Parkinson's Disease - Locomotor Activity
| Treatment Group | Dosage | Primary Efficacy Endpoint | Outcome |
| L-DOPA | 6 mg/kg | Improvement in locomotion (walking) | Significant improvement observed[1] |
| This compound | Up to 20 mg/kg | Improvement in locomotion (walking) | No significant effect observed[1] |
Table 2: Efficacy in a 6-OHDA Rat Model of Parkinson's Disease - L-DOPA-Induced Dyskinesia
| Treatment Group | Dosage | Primary Efficacy Endpoint | Outcome |
| L-DOPA | 6 mg/kg | Induction of Abnormal Involuntary Movements (AIMs) | Dyskinesias were induced |
| L-DOPA + this compound | 6 mg/kg + 20 mg/kg | Reduction in the intensity and duration of AIMs | Significant reduction in dyskinesias observed[1] |
Experimental Protocols
6-OHDA Rat Model of Parkinson's Disease
A widely used preclinical model that mimics the dopamine depletion seen in Parkinson's disease was employed.
-
Animal Model: Adult male rats.
-
Procedure: A unilateral lesion of the nigrostriatal dopamine pathway was induced by a stereotaxic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. This leads to a progressive loss of dopamine-producing neurons in the substantia nigra, a key pathological feature of Parkinson's disease. The lesion models the motor symptoms of the disease on one side of the body.
Assessment of Bradykinesia: Cylindrical Treadmill Test
This test was utilized to quantify locomotor function and assess the severity of bradykinesia.
-
Apparatus: A motorized cylindrical treadmill.
-
Procedure: Rats were placed on the rotating cylinder and the number of steps taken with the forelimbs over a defined period was recorded. A lower step count in the paw contralateral to the lesion indicates bradykinesia. The efficacy of the test compounds in reversing this motor deficit was then evaluated.
Assessment of L-DOPA-Induced Dyskinesia: Abnormal Involuntary Movements (AIMs) Scoring
To evaluate the severity of L-DOPA-induced dyskinesia, a standardized scoring system was used.
-
Procedure: Following chronic administration of L-DOPA to induce dyskinesias, animals were observed and scored for the presence and severity of abnormal involuntary movements. These movements are categorized into axial, limb, and orolingual subtypes. Each category is scored based on the amplitude and duration of the involuntary movements. A higher AIMs score indicates more severe dyskinesia.
Immunohistochemistry for Tyrosine Hydroxylase
This technique was used to visualize and quantify the extent of dopamine neuron loss.
-
Procedure: Brain tissue sections containing the substantia nigra were stained with an antibody against tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis. The number of TH-positive (dopaminergic) neurons in the lesioned hemisphere was compared to the unlesioned hemisphere to confirm the extent of the 6-OHDA-induced lesion.
Mandatory Visualizations
Signaling Pathways
References
Head-to-head comparison of ML417 and ropinirole
A Comprehensive Analysis for Researchers and Drug Development Professionals
In the landscape of dopamine receptor modulation, both the established therapeutic ropinirole and the novel research compound ML417 present unique profiles. Ropinirole, a non-ergoline dopamine agonist, has long been a cornerstone in the management of Parkinson's disease and restless legs syndrome. This compound, a recently developed compound, emerges from high-throughput screening as a highly selective dopamine D3 receptor agonist. This guide provides a detailed, data-driven comparison of these two molecules, offering valuable insights for researchers and professionals in the field of drug development.
At a Glance: Key Quantitative Data
A direct comparison of the pharmacological data reveals the distinct receptor interaction profiles of this compound and ropinirole. The following tables summarize the available quantitative data for key parameters.
| Parameter | This compound | Ropinirole | Reference(s) |
| Receptor Affinity (Ki) | |||
| Dopamine D2 Receptor | > 10 µM | 29 nM | [1] |
| Dopamine D3 Receptor | 1.24 µM | Not explicitly found | [2] |
| Functional Potency (EC50/pEC50) | |||
| Dopamine D2 Receptor | No measurable activity | pEC50: 7.4 (~39.8 nM) | [3] |
| Dopamine D3 Receptor | 38 nM | pEC50: 8.4 (~3.98 nM) | [2][3] |
| Dopamine D4 Receptor | Not reported | pEC50: 6.8 (~158.5 nM) | |
| Functional Assays | |||
| β-arrestin Recruitment (D3R) | EC50: 1.4 nM | Not explicitly found | |
| cAMP Inhibition | EC50: 86 nM | Inhibits adenylyl cyclase |
| Parameter | This compound | Ropinirole | Reference(s) |
| Bioavailability | Not reported for oral administration | ~50% (oral) | |
| Plasma Half-life | 3.44 hours (mouse, i.p.) | ~6 hours | |
| Brain Penetrance | Yes (mouse, i.p.) | Yes | |
| Metabolism | Not detailed | Primarily by CYP1A2 |
Mechanism of Action and Signaling Pathways
Both this compound and ropinirole exert their effects through the activation of dopamine D2-like receptors, which are G-protein coupled receptors (GPCRs) typically linked to inhibitory Gαi/o proteins. However, their distinct receptor selectivity profiles lead to nuanced downstream signaling.
Ropinirole acts as an agonist at D2, D3, and D4 receptors. Its therapeutic effects in Parkinson's disease are primarily attributed to the stimulation of D2 receptors in the striatum. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Furthermore, D2-like receptor activation by ropinirole leads to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, which collectively hyperpolarize the neuron and reduce its excitability. Ropinirole has also been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK1/2), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.
References
- 1. Preclinical pharmacology of ropinirole (SK&F 101468-A) a novel dopamine D2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of ML417: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective agents is a paramount challenge. ML417, a novel and highly selective D3 dopamine receptor agonist, has emerged as a promising candidate. This guide provides a comprehensive comparison of the neuroprotective effects of this compound with alternative compounds, supported by experimental data and detailed protocols to aid in the evaluation and design of future studies.
Executive Summary
This compound demonstrates significant neuroprotective properties, primarily through the activation of the D3 dopamine receptor (D3R) signaling pathway. In preclinical models of Parkinson's disease, specifically those utilizing the neurotoxin 6-hydroxydopamine (6-OHDA) on induced pluripotent stem cell (iPSC)-derived dopaminergic neurons, this compound has shown to enhance neuronal survival. Its mechanism of action is linked to the downstream activation of pro-survival pathways, including the PI3K/Akt and ERK1/2 signaling cascades.
This guide compares the neuroprotective profile of this compound with that of pramipexole, a well-established D3R-preferring agonist, and other neuroprotective agents such as ergothioneine and artemisinin. While direct comparative studies across a wide range of agents are limited, this analysis consolidates available data to provide a valuable reference for researchers.
Comparative Analysis of Neuroprotective Effects
The following tables summarize the neuroprotective effects of this compound and comparator compounds in various in vitro models of neurodegeneration. It is important to note that the experimental conditions, such as cell types, neurotoxin concentrations, and endpoint measurements, may vary between studies, warranting cautious interpretation of direct comparisons.
Table 1: Comparison of Neuroprotective Efficacy in 6-OHDA-Induced Dopaminergic Neuron Injury Model
| Compound | Model System | Concentration Range | Key Findings |
| This compound | Human iPSC-derived dopaminergic neurons | Not specified in publicly available data | Confirmed neuroprotective effect against 6-OHDA induced cell death.[1][2] |
| Pramipexole | MES 23.5 dopaminergic cell line | 5-20 µM | Protected against 6-OHDA-induced cytotoxicity.[3] Increased cell viability and attenuated apoptosis.[2][4] |
| Human iPSC-derived dopaminergic neurons | 2 or 200 ng/mL | Showed significant protective effects on dopaminergic neurons when co-cultured with activated Treg cells. | |
| Ergothioneine | Human iPSC-derived dopaminergic neurons | 1 mM | Significantly decreased 6-OHDA-induced loss of metabolic activity, mitochondrial ROS, and cell death. |
| Artemisinin | PC12 cells | 6.25 µM | Significantly attenuated the loss of cell viability, LDH release, and elevated ROS levels induced by 6-OHDA. |
| Vitamin D3 | 6-OHDA-induced mice | Not specified | Reversed the 6-OHDA induced decrease in the expression of BDNF and TH. |
Table 2: Mechanistic Comparison of Neuroprotective Agents
| Compound | Primary Mechanism of Action | Downstream Signaling Pathways |
| This compound | Selective D3 Dopamine Receptor Agonist | PI3K/Akt, ERK1/2 |
| Pramipexole | D3/D2 Dopamine Receptor Agonist | Antioxidant properties, induction of anti-apoptotic proteins (e.g., Bcl-2). |
| Ergothioneine | Antioxidant, mitochondrial protectant | Scavenging of reactive oxygen species. |
| Artemisinin | Activation of ERK1/2 pathway | Inhibition of apoptosis and oxidative stress. |
| Vitamin D3 | Modulation of neurotrophic factors and inflammation | Increased BDNF expression, reduced microglial activation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments used to assess neuroprotection.
6-OHDA-Induced Neurotoxicity in iPSC-Derived Dopaminergic Neurons
This protocol outlines the establishment of an in vitro model of Parkinson's disease.
Experimental Workflow
Caption: Workflow for assessing neuroprotective agents in a 6-OHDA model.
Materials:
-
Human iPSC-derived dopaminergic neurons
-
Neurobasal medium supplemented with B27, GDNF, BDNF, and other necessary factors
-
6-hydroxydopamine (6-OHDA)
-
This compound and comparator compounds
-
96-well plates
Procedure:
-
Culture and differentiate iPSC-derived dopaminergic neurons according to established protocols.
-
Plate mature dopaminergic neurons in 96-well plates.
-
Pre-treat cells with various concentrations of this compound or comparator compounds for 24 hours.
-
Add 6-OHDA to the culture medium at a final concentration determined to induce approximately 50% cell death (e.g., 50-100 µM).
-
Incubate for an additional 24-48 hours.
-
Perform endpoint assays to assess neuroprotection.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.
Procedure:
-
After treatment, remove the culture medium.
-
Add MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of key executioner caspases in the apoptotic pathway.
Procedure:
-
After treatment, lyse the cells according to the manufacturer's protocol of a commercial caspase-3/7 activity assay kit.
-
Add the caspase-3/7 substrate to the cell lysate.
-
Incubate at room temperature for 1-2 hours.
-
Measure the fluorescence or luminescence generated by the cleavage of the substrate using a microplate reader.
-
Normalize the caspase activity to the protein concentration of the cell lysate.
Measurement of Reactive Oxygen Species (ROS)
This assay utilizes a fluorescent probe (e.g., DCFDA) that becomes fluorescent upon oxidation by ROS.
Procedure:
-
After treatment, wash the cells with a balanced salt solution.
-
Load the cells with a fluorescent ROS indicator (e.g., 10 µM DCFDA) for 30-60 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
-
Express ROS levels as a percentage of the 6-OHDA-treated control.
Signaling Pathways
The neuroprotective effects of this compound are mediated through the D3 dopamine receptor, which triggers downstream signaling cascades that promote cell survival.
D3 Receptor-Mediated Neuroprotective Signaling
Activation of the D3 receptor by this compound initiates a signaling cascade that involves the PI3K/Akt and ERK1/2 pathways. These pathways are known to inhibit apoptotic processes and promote the expression of pro-survival genes.
Caption: D3 receptor signaling pathway activated by this compound.
Conclusion
This compound holds considerable promise as a neuroprotective agent, demonstrating efficacy in preclinical models of Parkinson's disease. Its high selectivity for the D3 receptor suggests a potential for a favorable side-effect profile compared to less selective dopamine agonists. This guide provides a framework for comparing this compound to other neuroprotective compounds. However, further head-to-head studies with standardized experimental protocols are necessary to definitively establish its relative efficacy. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and interpret future investigations into the therapeutic potential of this compound and other novel neuroprotective candidates.
References
- 1. Neurobiological and Pharmacological Perspectives of D3 Receptors in Parkinson’s Disease [mdpi.com]
- 2. Neuroprotection by pramipexole against dopamine- and levodopa-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant property of pramipexole independent of dopamine receptor activation in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
Independent Validation of ML417's High Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dopamine D3 receptor agonist ML417 with other alternatives, supported by available experimental data. The focus is on the independent validation of this compound's high selectivity, a critical attribute for a research tool and potential therapeutic lead.
Unprecedented Selectivity of this compound for the Dopamine D3 Receptor
This compound has emerged as a novel and exceptionally selective agonist for the dopamine D3 receptor (D3R).[1][2] Discovered through an extensive high-throughput screening campaign, this compound was subsequently optimized to enhance its potency and selectivity.[1][2] Studies have consistently demonstrated that this compound potently activates D3R-mediated signaling pathways, including G protein activation, β-arrestin translocation, and phosphorylation of extracellular signal-regulated kinase (pERK), while exhibiting minimal to no activity at other dopamine receptor subtypes and a wide range of other G protein-coupled receptors (GPCRs).[1]
In contrast, other D3R-preferring agonists, such as pramipexole and ropinirole, which are clinically used for Parkinson's disease, display a less selective profile, with significant activity at the D2 receptor.
Comparative Selectivity Profile
The following tables summarize the available quantitative data on the binding affinities and functional potencies of this compound, pramipexole, and ropinirole at dopamine receptor subtypes. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the relative selectivity profiles provide valuable insights.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | D5 Receptor | Data Source |
| This compound | No significant activity | No significant activity | Potent Agonist | No significant activity | No significant activity | |
| Pramipexole | >10,000 | 79,500 | 0.97 | - | - | |
| Ropinirole | >10,000 | 98,700 | - | - | - |
Note: The Ki values for Pramipexole and Ropinirole at D2 receptors were surprisingly high in this particular study using [3H]spiperone in human striatum, which may reflect specific experimental conditions. Other studies have reported higher affinity.
Table 2: Functional Potency (pEC50) at Human Dopamine Receptors
| Compound | D2 Receptor | D3 Receptor | D4 Receptor | Data Source |
| This compound | - | 7.68 (EC50 = 21 nM) | - | |
| Ropinirole | 7.4 | 8.4 | 6.8 |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Experimental Methodologies
The high selectivity of this compound has been validated through a series of rigorous in vitro assays. Below are the detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of the test compounds for various dopamine receptor subtypes.
-
General Protocol:
-
Membrane Preparation: Cell membranes expressing the specific human dopamine receptor subtype (D1, D2, D3, D4, or D5) are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2-like receptors) and varying concentrations of the unlabeled test compound (this compound, pramipexole, or ropinirole).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
β-Arrestin Recruitment Assay (DiscoverX PathHunter®)
This assay measures the recruitment of β-arrestin to an activated GPCR, a key step in receptor desensitization and an independent signaling pathway.
-
Objective: To quantify the functional potency (EC50) of the compounds as agonists for D3R-mediated β-arrestin recruitment.
-
General Protocol:
-
Cell Culture: CHO-K1 cells stably co-expressing the human D3 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase are used.
-
Compound Addition: The cells are incubated with varying concentrations of the test compounds.
-
Signal Generation: Agonist binding to the D3R induces the recruitment of β-arrestin-EA to the receptor-PK, forcing the complementation of the two β-galactosidase fragments. This reconstituted enzyme converts a substrate to a chemiluminescent signal.
-
Detection: The chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The EC50 values are determined by plotting the luminescent signal against the logarithm of the compound concentration.
-
Phospho-ERK (pERK) Assay
This assay measures the phosphorylation of ERK, a downstream signaling event following the activation of the D3 receptor.
-
Objective: To confirm that this compound activates the D3R-mediated MAP kinase signaling pathway.
-
General Protocol:
-
Cell Culture and Stimulation: Cells expressing the D3 receptor are serum-starved and then stimulated with the test compound for a specific time.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Detection: The levels of phosphorylated ERK and total ERK are measured using an immunoassay, such as an ELISA or Western blot, with specific antibodies.
-
Data Analysis: The ratio of pERK to total ERK is calculated to determine the extent of ERK activation.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow for assessing compound selectivity.
Caption: D3R Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Selectivity Profiling.
References
- 1. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling ML417: A Comparative Analysis of its Functional Profile as a Highly Selective D3 Dopamine Receptor Agonist
For Immediate Release
A comprehensive analysis of ML417, a novel dopamine D3 receptor (D3R) agonist, reveals a superior functional profile characterized by exceptional potency and selectivity, positioning it as a valuable tool for neuroscience research and a promising therapeutic lead for neuropsychiatric disorders. This guide provides a detailed comparison of this compound with other D3R-preferring agonists, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Functional Profile of this compound: A Quantitative Comparison
This compound distinguishes itself through its potent activation of the D3R while exhibiting minimal to no activity at the closely related D2 receptor (D2R), a common challenge for dopaminergic drugs.[1] This high selectivity is crucial for minimizing off-target effects. In functional assays, this compound demonstrates potent agonism in key signaling pathways downstream of D3R activation, including β-arrestin recruitment, G protein activation, and phosphorylation of extracellular signal-regulated kinase (pERK).[1]
To provide a clear perspective on its capabilities, the following tables summarize the quantitative data for this compound in comparison to established D3R-preferring agonists, pramipexole and ropinirole.
| Compound | D3R EC50 (nM) | D2R EC50 (nM) | D3R Selectivity (fold) | Reference |
| This compound | 710 (β-arrestin) | >100,000 (β-arrestin) | >140 | [1] |
| Pramipexole | 0.5 (Binding Ki) | 3.9 (Binding Ki) | ~8 | [2][3] |
| Ropinirole | - | - | ~10 (Functional) |
Table 1: Functional Potency and Selectivity of D3R Agonists. EC50 values represent the concentration of the compound that elicits a half-maximal response. A lower EC50 indicates higher potency. Selectivity is calculated as the ratio of D2R EC50 to D3R EC50. Data for pramipexole is presented as Ki (binding affinity), where a lower value indicates higher affinity.
| Compound | D3R Binding Affinity (Ki, nM) | D2R Binding Affinity (Ki, nM) | D3R Selectivity (fold) | Reference |
| This compound | Not Reported | Not Reported | - | - |
| Pramipexole | 0.97 | 79,500 | ~81,959 | |
| Ropinirole | - | 98,700 | - | |
| Cabergoline | 1.27 | 0.61 | 0.48 | |
| Lisuride | 1.08 | 0.95 | 0.88 | |
| Pergolide | 0.86 | - | - |
Table 2: Comparative Binding Affinities of Dopamine Receptor Agonists. Ki values represent the inhibition constant, a measure of binding affinity. A lower Ki indicates a stronger binding affinity. Note the significant difference in reported Ki values for pramipexole across different studies, which may be due to varied experimental conditions.
Signaling Pathways and Experimental Workflow
The functional activity of this compound and its comparators is assessed through a series of key in vitro experiments. The diagrams below illustrate the primary signaling pathway activated by this compound and a typical experimental workflow for its characterization.
Caption: D3R signaling cascade initiated by this compound.
Caption: Experimental workflow for this compound discovery and characterization.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's functional profile.
β-Arrestin Recruitment Assay
This assay is a primary method for identifying and characterizing GPCR agonists by measuring the recruitment of β-arrestin to the activated receptor.
-
Cell Line: HEK293 cells stably co-expressing the human D3 or D2 dopamine receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® β-arrestin assay from DiscoverX).
-
Procedure:
-
Cells are seeded in 384-well plates and incubated overnight.
-
Compounds (this compound or alternatives) are serially diluted and added to the cells.
-
The plates are incubated for 90 minutes at 37°C.
-
A detection reagent containing the enzyme substrate is added.
-
After a 60-minute incubation at room temperature, chemiluminescence is measured using a plate reader.
-
-
Data Analysis: The data are normalized to the response of a reference agonist (e.g., dopamine) and fitted to a four-parameter logistical equation to determine the EC50 value.
G Protein Activation Assay
This assay measures the activation of G proteins, a critical step in the GPCR signaling cascade.
-
Methodology: Bioluminescence Resonance Energy Transfer (BRET)-based assays are commonly employed to monitor the interaction between Gα and Gβγ subunits.
-
Procedure:
-
HEK293 cells are co-transfected with constructs for the D3R, a Gα subunit fused to a BRET donor (e.g., Renilla luciferase), and Gβγ subunits fused to a BRET acceptor (e.g., YFP).
-
Cells are seeded in 96-well plates.
-
The BRET substrate (e.g., coelenterazine h) is added.
-
Baseline BRET signal is measured.
-
Compounds are added, and the BRET signal is measured again.
-
-
Data Analysis: A decrease in the BRET signal indicates G protein activation. EC50 values are calculated from the dose-response curves.
pERK Phosphorylation Assay
This assay quantifies the phosphorylation of ERK, a downstream signaling event indicative of GPCR activation.
-
Methodology: A common method is the AlphaScreen® SureFire™ p-ERK1/2 assay.
-
Procedure:
-
Cells expressing the D3R are seeded in 384-well plates and serum-starved overnight.
-
Cells are stimulated with the test compounds for a specified time (e.g., 5-10 minutes) at 37°C.
-
The stimulation is stopped by adding lysis buffer.
-
The lysate is transferred to a new plate containing acceptor beads.
-
Donor beads are added, and the plate is incubated in the dark.
-
The AlphaScreen signal is read on an appropriate plate reader.
-
-
Data Analysis: The signal is proportional to the amount of phosphorylated ERK. EC50 values are determined from the concentration-response curves.
Conclusion
The functional profile of this compound, characterized by its high potency and exceptional selectivity for the D3 dopamine receptor, marks a significant advancement in the development of dopaminergic modulators. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers in the field, facilitating further investigation into the therapeutic potential of selective D3R agonism in a range of neurological and psychiatric conditions. The unique properties of this compound make it an invaluable tool for dissecting the intricate roles of the D3 receptor in health and disease.
References
- 1. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
A Guide to Computational Drug Discovery: Contextualizing ML417 within the D3R Benchmarking Landscape
In the landscape of modern drug discovery, the synergy between experimental pharmacology and computational modeling is paramount to accelerating the development of novel therapeutics. This guide clarifies the distinct roles of chemical probes, such as ML417, and computational research tools, particularly those benchmarked within the Drug Design Data Resource (D3R) Grand Challenges. While a direct performance comparison is not applicable, this document will detail the nature of both, and illustrate how computational tools are instrumental in the discovery and optimization of molecules like this compound.
Understanding the Key Players: this compound and D3R Research Tools
This compound: A Highly Selective D3 Dopamine Receptor Agonist
This compound is a chemical compound, not a software tool. It is a potent and highly selective agonist for the D3 dopamine receptor (D3R)[1][2][3][4]. Developed through a high-throughput screening and medicinal chemistry optimization process, this compound serves as a valuable research tool for studying the physiological and pathological roles of the D3R[2]. Its high selectivity for the D3R over other dopamine receptor subtypes and other G protein-coupled receptors (GPCRs) makes it a critical asset for dissecting the specific functions of this receptor in neuropsychiatric disorders.
Key characteristics of this compound include its ability to potently promote D3R-mediated β-arrestin translocation, G protein activation, and ERK1/2 phosphorylation. Molecular modeling studies suggest that this compound interacts with the D3R in a unique manner, which likely accounts for its remarkable selectivity. Furthermore, this compound has shown neuroprotective effects in preclinical models, highlighting its potential as a therapeutic lead.
D3R and its Grand Challenges: Benchmarking Computational Tools
The Drug Design Data Resource (D3R) is a community-wide project aimed at advancing the field of computational drug design. D3R organizes blinded "Grand Challenges" where academic and industry researchers test and validate their computational methods for predicting protein-ligand interactions. The primary goals of these challenges are to predict the binding poses of small molecules to their protein targets and to accurately rank the binding affinities of a series of compounds.
These challenges provide a crucial, unbiased platform for benchmarking the performance of a wide array of computational tools, including those for molecular docking, free energy calculations, and virtual screening. By using high-quality, unpublished datasets from pharmaceutical companies, the D3R Grand Challenges foster innovation and identify best practices in computer-aided drug design (CADD).
Established D3R Research Tools: Aiding Drug Discovery
The D3R Grand Challenges have featured a diverse range of computational tools. Below is a summary of some of the types of tools and specific examples that have been benchmarked.
| Tool Category | Description | Examples of Tools | Application in Drug Discovery |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a protein target. | AutoDock, Schrödinger Glide, HADDOCK | Pose prediction, virtual screening of large compound libraries. |
| Free Energy Calculation | Estimates the binding affinity of a ligand to a protein. | AMBER, GROMACS, NAMD (for MD-based methods); FEP+, TI | Lead optimization by predicting the impact of chemical modifications on binding affinity. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Phase, LigandScout | Virtual screening, scaffold hopping, and designing new molecules with desired properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to predict the biological activity of compounds based on their chemical structures. | Various machine learning and statistical packages | Predicting the activity of untested compounds, guiding lead optimization. |
| Machine Learning / AI | Utilizes advanced algorithms to learn from large datasets and make predictions related to drug discovery. | Kdeep, DeltaDelta, PlayMolecule | Affinity prediction, virtual screening, de novo drug design. |
Experimental Protocols: A Hypothetical Workflow for Discovering a Molecule Like this compound Using D3R-Benchmarked Tools
The discovery of a novel and selective agonist like this compound involves a multi-stage process where computational tools can significantly contribute to efficiency and success.
1. Target Identification and Validation:
-
Objective: Confirm the therapeutic relevance of the D3 dopamine receptor.
-
Methodology: This stage is primarily driven by biological and clinical data. However, bioinformatics tools can be used to analyze genomic and proteomic data to understand the role of D3R in disease pathways.
2. Hit Identification (Virtual Screening):
-
Objective: Identify initial compounds ("hits") that are predicted to bind to the D3R.
-
Methodology:
-
A 3D model of the D3R is prepared. If a crystal structure is unavailable, a homology model can be built.
-
A large virtual library of chemical compounds is screened against the D3R model using molecular docking software (e.g., AutoDock, Glide).
-
Pharmacophore models derived from known D3R ligands can be used to filter the library before docking.
-
The top-ranked compounds are selected for experimental validation.
-
3. Hit-to-Lead Optimization:
-
Objective: Chemically modify the initial hits to improve their potency, selectivity, and drug-like properties.
-
Methodology:
-
The binding poses of the validated hits are analyzed to identify key interactions with the D3R.
-
Computational chemists use this information to design new analogs with improved properties.
-
Free energy calculation methods (e.g., FEP+) are employed to predict the binding affinity of these new designs, helping to prioritize which compounds to synthesize.
-
QSAR models can be developed as more data becomes available to predict the activity of designed compounds.
-
4. Lead Optimization:
-
Objective: Further refine the lead compounds to achieve the desired efficacy, safety, and pharmacokinetic profile for a potential drug candidate.
-
Methodology:
-
Molecular dynamics simulations (using tools like AMBER or GROMACS) are used to study the dynamic behavior of the ligand-receptor complex, providing insights into the binding mechanism and residence time.
-
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are used to predict the pharmacokinetic and toxicological properties of the lead compounds.
-
This iterative process of computational design, chemical synthesis, and experimental testing ultimately leads to the identification of a potent and selective molecule like this compound.
Visualizing the Process and the Biological Context
To better illustrate these concepts, the following diagrams are provided.
Caption: A typical drug discovery workflow integrating computational and experimental phases.
Caption: Simplified signaling pathway activated by the D3R agonist this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery, Optimization and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Optimization, and Characterization of this compound: A Novel and Highly Selective D3 Dopamine Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for ML417: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for ML417 is not publicly available. This guide is based on established best practices for the handling and disposal of novel research chemicals with unknown toxicological profiles.[1][2] It is imperative to treat this compound as a potentially hazardous substance and to supplement these guidelines with a thorough risk assessment specific to your laboratory's protocols and in compliance with your institution's Environmental Health and Safety (EHS) department regulations.
The proper management and disposal of laboratory waste are critical for ensuring the safety of personnel and the environment.[3] Adhering to systematic protocols for waste handling from the point of generation to final disposal is a cornerstone of a responsible and safe laboratory environment.[3]
Quantitative Data for this compound
The following table summarizes the known physicochemical properties of this compound. In the absence of comprehensive toxicological data, it is prudent to assume the compound may be hazardous.[1]
| Property | Value | Source |
| Physical State | Solid | |
| Molecular Formula | C₂₂H₂₅N₃O₃ | N/A |
| Formula Weight | 379.5 g/mol | N/A |
| Solubility | Soluble in Ethanol and DMSO |
Experimental Protocols: Safe Handling and Disposal
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), a comprehensive approach to personal protection is mandatory to minimize exposure.
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended to prevent skin contact.
-
Eye Protection: Use chemical safety goggles or a face shield to protect against splashes or airborne particles.
-
Body Protection: A fully fastened laboratory coat is required to protect skin and clothing.
-
Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of powders or vapors.
Step-by-Step Disposal Procedures
The overriding principle for managing laboratory waste is to have a disposal plan in place before any experiment begins. Waste should be segregated into compatible streams to avoid dangerous reactions.
-
Collection:
-
Collect waste this compound powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, gloves) in a designated hazardous waste container.
-
This container must be made of a material compatible with the chemical and be in good condition with no leaks or cracks.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazard warnings.
-
The date of waste accumulation should also be clearly marked.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from drains and incompatible chemicals.
-
-
Disposal Request:
-
Once the container is full or has been in storage for a designated period (as per institutional policy), contact your institution's EHS department to schedule a waste pickup.
-
-
Collection:
-
Collect all solutions containing this compound in a dedicated, sealed, and leak-proof hazardous waste container. Plastic is often the preferred material for such containers.
-
Do not mix this compound waste with other chemical waste streams unless you can confirm their compatibility. For example, segregate organic solvent waste from aqueous waste.
-
-
Labeling:
-
Label the liquid waste container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and an approximate concentration of the compound.
-
-
Storage:
-
Store the sealed liquid waste container in a secondary containment bin within the SAA to contain any potential spills.
-
-
Disposal Request:
-
Follow your institution's protocol for hazardous waste pickup by contacting the EHS department.
-
-
Decontamination:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as ethanol) that can dissolve the compound.
-
-
Rinsate Collection:
-
The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste. Subsequent rinsate may also need to be collected depending on the toxicity of the compound and institutional policies.
-
-
Final Disposal:
-
After triple-rinsing and air-drying, deface or remove the original label. The clean container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's guidelines.
-
Spill Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuation and Notification:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Notify your laboratory supervisor and institutional EHS.
-
-
Containment (for small spills):
-
If the spill is small and you are trained to handle it, wear full PPE.
-
Cover the spill with an appropriate absorbent material from a chemical spill kit.
-
-
Cleanup and Disposal:
-
Carefully collect the absorbent material and any contaminated debris.
-
Place all cleanup materials into a designated hazardous waste container.
-
Label the container appropriately and arrange for disposal through your EHS department.
-
-
Large Spills:
-
For large spills, evacuate the area immediately and contact your institution's emergency response team.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling ML417
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of ML417.
This document provides crucial safety protocols and logistical information for the handling of this compound (CAS: 1386162-69-1), a potent and highly selective D3 dopamine receptor agonist. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research. This compound is utilized in studies investigating neuropsychiatric disorders and has shown neuroprotective effects in models of Parkinson's disease.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, which is a white to beige powder, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE and safety measures.
| Protection Type | Requirement | Additional Recommendations |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Use a face shield if there is a risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Wear a lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if ventilation is inadequate or for handling large quantities. | |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound and to ensure the safety of laboratory personnel.
| Aspect | Procedure |
| Handling | Avoid inhalation of dust and contact with eyes and skin. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Unused or waste material should be treated as hazardous waste and disposed of by a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.
Experimental Protocols
This compound is a valuable tool in neuroscience research. Below are detailed methodologies for key experiments involving this compound.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the D3 dopamine receptor upon agonist binding, a key step in receptor desensitization and signaling.
Workflow for β-Arrestin Recruitment Assay
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
